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Foundational

An In-depth Technical Guide to 4-Ethenylthiophene-2-carboxylic Acid: Nomenclature, Synthesis, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-ethenylthiophene-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document will address...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-ethenylthiophene-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document will address the nomenclature of this compound, propose plausible synthetic routes, predict its physicochemical and spectroscopic properties, and discuss its potential as a building block for novel therapeutic agents.

Nomenclature: Establishing Clarity - 4-Vinylthiophene-2-carboxylic acid vs. 4-Ethenylthiophene-2-carboxylic acid

In the realm of organic chemistry, precise nomenclature is paramount. The compound is often referred to by two names: 4-vinylthiophene-2-carboxylic acid and 4-ethenylthiophene-2-carboxylic acid. It is crucial to understand that these are synonyms for the same molecule.

The term "vinyl" refers to the functional group -CH=CH₂. While widely used in common nomenclature, the International Union of Pure and Applied Chemistry (IUPAC) recommends the use of "ethenyl" for systematic naming. Therefore, 4-ethenylthiophene-2-carboxylic acid is the preferred IUPAC name for this compound. Throughout this guide, the IUPAC nomenclature will be used.

Physicochemical and Spectroscopic Properties (Predicted)

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₇H₆O₂SBased on the chemical structure.
Molecular Weight 154.19 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to other substituted thiophene carboxylic acids.
Melting Point 130-145 °CThe introduction of the ethenyl group may slightly alter the crystal lattice energy compared to thiophene-2-carboxylic acid (m.p. 125-127 °C).
Boiling Point > 260 °CExpected to be higher than thiophene-2-carboxylic acid due to increased molecular weight.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO.Carboxylic acids generally have limited water solubility which decreases with increasing hydrocarbon content.[1]
pKa ~3.5Similar to thiophene-2-carboxylic acid, as the ethenyl group at the 4-position is not expected to have a strong electronic effect on the acidity of the carboxylic acid.

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and characterization of organic molecules. The predicted spectroscopic data for 4-ethenylthiophene-2-carboxylic acid are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the ethenyl group. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

    Table 2: Predicted ¹H NMR Chemical Shifts

    ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
    COOH12.0 - 13.0singlet (broad)-
    H3 (thiophene)7.8 - 8.0doublet~1.5
    H5 (thiophene)7.6 - 7.8doublet~1.5
    -CH=CH₂ (vinyl Hα)6.7 - 6.9doublet of doublets~17, ~11
    -CH=CH₂ (vinyl Hβ, trans)5.8 - 6.0doublet~17
    -CH=CH₂ (vinyl Hβ, cis)5.3 - 5.5doublet~11
  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

    Table 3: Predicted ¹³C NMR Chemical Shifts

    CarbonPredicted Chemical Shift (δ, ppm)
    COOH162 - 165
    C2 (thiophene)140 - 143
    C3 (thiophene)130 - 133
    C4 (thiophene)138 - 141
    C5 (thiophene)127 - 130
    -C H=CH₂ (vinyl Cα)135 - 138
    -CH=C H₂ (vinyl Cβ)115 - 118
  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

    Table 4: Predicted IR Absorption Bands

    Functional GroupWavenumber (cm⁻¹)Description
    O-H (carboxylic acid)2500 - 3300 (broad)Stretching vibration
    C=O (carboxylic acid)1680 - 1710Stretching vibration
    C=C (alkene)1620 - 1640Stretching vibration
    C-H (alkene)3010 - 3095Stretching vibration
    C-S (thiophene)600 - 800Stretching vibration

Proposed Synthetic Strategies

The synthesis of 4-ethenylthiophene-2-carboxylic acid can be approached through several modern organic chemistry methodologies. As no direct synthesis is reported, plausible routes are proposed based on established palladium-catalyzed cross-coupling reactions. A key starting material for these syntheses would be a 4-halothiophene-2-carboxylic acid derivative.

Workflow Diagram: General Synthetic Approach

G A 4-Bromothiophene-2-carboxylic acid B Esterification (e.g., MeOH, H+) A->B C Methyl 4-bromothiophene-2-carboxylate B->C D Palladium-Catalyzed Cross-Coupling C->D Vinylating Agent (e.g., vinyltributyltin, potassium vinyltrifluoroborate) E Methyl 4-ethenylthiophene-2-carboxylate D->E F Hydrolysis (e.g., NaOH, H₂O/MeOH) E->F G 4-Ethenylthiophene-2-carboxylic acid F->G

Caption: A plausible synthetic workflow for 4-ethenylthiophene-2-carboxylic acid.

Detailed Experimental Protocols (Hypothetical)

The following protocols outline potential synthetic procedures. These are generalized and would require optimization for specific laboratory conditions.

Protocol 1: Synthesis of Methyl 4-bromothiophene-2-carboxylate (Starting Material)

  • Reaction Setup: To a solution of 4-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Stille Cross-Coupling for the Synthesis of Methyl 4-ethenylthiophene-2-carboxylate

The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by a palladium complex.[2][3]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve methyl 4-bromothiophene-2-carboxylate (1.0 eq), vinyltributyltin (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 4-ethenylthiophene-2-carboxylate

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that utilizes a boronic acid or ester with an organic halide.[4]

  • Reaction Setup: To a degassed mixture of methyl 4-bromothiophene-2-carboxylate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like cesium carbonate (2.0 eq), add a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture at 80-100 °C under an inert atmosphere for 8-16 hours. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Hydrolysis to 4-Ethenylthiophene-2-carboxylic acid

  • Reaction Setup: Dissolve the methyl 4-ethenylthiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Reaction: Add an excess of sodium hydroxide (e.g., 3.0 eq) and stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC).

  • Work-up: Remove the methanol under reduced pressure. Acidify the aqueous solution with cold 1M HCl to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-ethenylthiophene-2-carboxylic acid.

Potential Applications in Drug Development

Thiophene-containing molecules are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core.[5] The thiophene ring is considered a bioisostere of a phenyl ring and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The introduction of a vinyl group provides a reactive handle for further chemical modifications, making 4-ethenylthiophene-2-carboxylic acid a potentially valuable building block in drug discovery.

Signaling Pathways and Logical Relationships

G A 4-Ethenylthiophene- 2-carboxylic Acid B Chemical Modification (e.g., Amide Coupling, Esterification) A->B C Library of Derivatives B->C D Pharmacological Screening C->D E Hit Identification D->E H Target Identification (e.g., Enzymes, Receptors) D->H F Lead Optimization E->F G Drug Candidate F->G

Caption: Drug discovery workflow utilizing 4-ethenylthiophene-2-carboxylic acid.

Derivatives of thiophene-2-carboxylic acid have been investigated for a wide range of biological activities, including:

  • Anti-inflammatory agents: Thiophene derivatives have been shown to inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory pathways.

  • Antimicrobial agents: Many thiophene-based compounds exhibit antibacterial and antifungal properties.[5]

  • Anticancer agents: The thiophene scaffold is present in several anticancer drugs and experimental therapeutics.[6]

The vinyl group on 4-ethenylthiophene-2-carboxylic acid can serve as a point of attachment for various pharmacophores through reactions such as Michael addition, Heck coupling, or polymerization, allowing for the generation of diverse chemical libraries for high-throughput screening.

Conclusion

While specific experimental data on 4-ethenylthiophene-2-carboxylic acid is limited, this guide provides a comprehensive theoretical framework for its properties, synthesis, and potential applications. The synonymity with 4-vinylthiophene-2-carboxylic acid is clarified, with a preference for the IUPAC nomenclature. Plausible and robust synthetic routes based on modern cross-coupling methodologies are proposed, offering a clear path for its preparation in a laboratory setting. The predicted physicochemical and spectroscopic data will aid in its characterization. Given the established importance of the thiophene nucleus in medicinal chemistry, 4-ethenylthiophene-2-carboxylic acid represents a promising and versatile building block for the discovery and development of novel therapeutic agents. Further experimental validation of the predicted properties and synthetic routes is warranted to fully unlock the potential of this compound.

References

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

  • Favre, H. A.; Powell, W. H. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry (2014).
  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed. Wiley (2010).
  • Li, J. J. Palladium in Cross-Coupling Reactions. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; Wiley, 2011; pp 1-52.
  • Ghorab, M. M.; Alsaid, M. S.; El-Gaby, M. S. A. Thiophene in medicinal chemistry. Future Medicinal Chemistry, 2017, 9(5), 525-549.
  • Campaigne, E. Thiophenes and their Benzo Derivatives: (i) Structure and Reactivity. In Comprehensive Organic Chemistry; Barton, D. H. R., Ollis, W. D., Eds.; Pergamon Press, 1979; Vol. 4, pp 863-934.
  • Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982, 27, 345-390.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524.
  • Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 1954, 87(9), 1318-1330.
  • Scott, W. J.; Stille, J. K. Palladium-catalyzed coupling of vinyl triflates with organostannanes. A new vinyl ketone synthesis. Journal of the American Chemical Society, 1986, 108(11), 3033-3040.
  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Organic Reactions, 1997, 50, 1-652.
  • Molander, G. A.; Figueroa, R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. In Cross-Coupling Reactions; Topics in Current Chemistry; Miyaura, N., Ed.; Springer, 2002; Vol. 219, pp 1-45.
  • Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 1989, 89(4), 863-927.
  • Trost, B. M.; Li, C.-J. Modern Alkenylation. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc., 2002; pp 1669-1691.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Ethenylthiophene-2-carboxylic Acid

For Immediate Release to Researchers, Scientists, and Drug Development Professionals Abstract 4-Ethenylthiophene-2-carboxylic acid, a substituted thiophene derivative, presents a molecule of significant interest for appl...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethenylthiophene-2-carboxylic acid, a substituted thiophene derivative, presents a molecule of significant interest for applications in medicinal chemistry and materials science. Its bifunctional nature, incorporating both a reactive vinyl moiety and a versatile carboxylic acid group on a thiophene scaffold, suggests its potential as a valuable building block for the synthesis of novel polymers and pharmaceutical agents. This guide provides a comprehensive overview of the predicted physical properties of this compound, grounded in the established characteristics of structurally analogous molecules. Due to the current scarcity of direct experimental data for 4-Ethenylthiophene-2-carboxylic acid in publicly accessible literature, this document serves as a foundational resource, offering reasoned estimations and detailed protocols for its empirical determination.

Introduction: The Scientific Rationale

The thiophene ring is a privileged scaffold in drug discovery, known for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles. The addition of a vinyl (ethenyl) group introduces a site for polymerization and other addition reactions, while the carboxylic acid functionality provides a handle for amide bond formation, esterification, and salt formation, crucial for modulating solubility and creating prodrugs. The specific substitution pattern of 4-Ethenylthiophene-2-carboxylic acid is anticipated to influence its electronic distribution and steric hindrance, thereby tuning its reactivity and biological activity. This guide aims to bridge the current knowledge gap by providing a robust predictive analysis of its core physical properties.

Predicted Physicochemical Properties

The physical properties of a molecule are dictated by its structure. By analyzing the contributions of the thiophene ring, the ethenyl group, and the carboxylic acid, we can forecast the characteristics of the title compound.

Molecular Structure and Weight

The foundational step in characterizing any chemical entity is to define its structure and molecular weight.

  • Molecular Formula: C₇H₆O₂S

  • Molecular Weight: 154.19 g/mol

  • Chemical Structure:

    Figure 1: Chemical structure of 4-Ethenylthiophene-2-carboxylic acid.
Predicted Melting and Boiling Points

The melting and boiling points are critical indicators of molecular purity and are influenced by intermolecular forces. Carboxylic acids, in general, exhibit high boiling points due to their ability to form strong hydrogen bonds.[1][2] The presence of the thiophene ring and the vinyl group will increase the molecular weight and surface area compared to simpler carboxylic acids, further elevating these points.

Based on data for analogous compounds, a reasoned estimation can be made:

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Thiophene-2-carboxylic acid128.15125-127260
3-Thiophenecarboxylic acid128.15136-141>300
4-Ethenylthiophene-2-carboxylic acid (Predicted) 154.19 140-155 >280

The introduction of the ethenyl group is expected to increase the melting point due to increased molecular rigidity and potential for π-π stacking interactions. The boiling point is also predicted to be higher than that of thiophene-2-carboxylic acid due to the increase in molecular weight and van der Waals forces.

Solubility Profile

The solubility of 4-Ethenylthiophene-2-carboxylic acid will be dictated by the interplay between the polar carboxylic acid group and the nonpolar thiophene and ethenyl components.

  • Water: The carboxylic acid group can engage in hydrogen bonding with water, imparting some degree of aqueous solubility. However, the hydrophobic thiophene ring and vinyl group will limit this. The solubility is expected to be poor in neutral water but will increase significantly in alkaline solutions due to the formation of the carboxylate salt.

  • Organic Solvents: The compound is predicted to be soluble in polar organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, THF), and acetone, owing to the polarity of the carboxylic acid. Solubility in nonpolar solvents like hexanes is expected to be low.

Proposed Experimental Protocols for Property Determination

To move from prediction to empirical fact, the following standard experimental procedures are recommended.

Synthesis of 4-Ethenylthiophene-2-carboxylic Acid

A plausible synthetic route, based on established organometallic chemistry, is proposed. This multi-step synthesis provides a logical pathway for researchers to produce the target compound. A potential synthetic pathway could involve the hydrolysis of a corresponding nitrile. The synthesis of nitriles can often be achieved through various organic reactions.

Synthesis_Workflow Start 4-Bromothiophene-2-carbonitrile Step1 Stille Coupling (Vinyltributyltin, Pd(PPh3)4) Start->Step1 Intermediate1 4-Vinylthiophene-2-carbonitrile Step1->Intermediate1 Step2 Acid or Base Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O, then H3O+) Intermediate1->Step2 Product 4-Ethenylthiophene-2-carboxylic acid Step2->Product

Figure 2: Proposed synthetic workflow for 4-Ethenylthiophene-2-carboxylic acid.

Step-by-Step Protocol:

  • Stille Coupling to form 4-Vinylthiophene-2-carbonitrile:

    • To a solution of 4-bromothiophene-2-carbonitrile in anhydrous toluene, add vinyltributyltin and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

    • Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture, and purify by column chromatography on silica gel to isolate 4-vinylthiophene-2-carbonitrile.

  • Hydrolysis to 4-Ethenylthiophene-2-carboxylic acid:

    • Acid Hydrolysis: Reflux the isolated 4-vinylthiophene-2-carbonitrile with a mixture of concentrated sulfuric acid and water.[3]

    • Alkaline Hydrolysis: Alternatively, reflux with an aqueous solution of sodium hydroxide. After the reaction is complete, the resulting sodium carboxylate salt is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[3]

    • The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Melting Point

The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation.

Predicted Spectral Data:

TechniquePredicted Observations
¹H NMR - Aromatic protons on the thiophene ring (2H).- Vinylic protons (3H) exhibiting characteristic splitting patterns (dd, d, d).- A broad singlet for the carboxylic acid proton (1H), typically downfield (>10 ppm).
¹³C NMR - Signals for the two carbons of the vinyl group.- Signals for the four carbons of the thiophene ring.- A downfield signal for the carboxylic acid carbonyl carbon (typically 165-185 ppm).
FT-IR - A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹).- C=C stretching from the vinyl group and thiophene ring (approx. 1600-1640 cm⁻¹).
Mass Spec. - A molecular ion peak corresponding to the molecular weight (154.19).- Characteristic fragmentation patterns.

Conclusion and Future Directions

While direct experimental data for 4-Ethenylthiophene-2-carboxylic acid remains elusive, this guide provides a scientifically grounded framework for its physical properties and a plausible route for its synthesis and characterization. The predicted properties suggest a stable, crystalline solid with versatile solubility, making it an attractive candidate for further investigation in drug discovery and materials science. It is our hope that this technical guide will stimulate further research into this promising molecule, leading to the empirical validation of its properties and the exploration of its synthetic utility.

References

  • Kennedy, J. Common names of carboxylic acids. (2014).
  • Sheehan, J. C. The enchanted ring: the untold story of penicillin. (1982).
  • Brown, W. H., Iverson, B. L., Ansyln, E. V., Foote, C. Organic Chemistry; 8th ed. Cengage Learning, Boston, (2018).
  • Bruice, P. Y. Organic Chemistry, 7th ed. Pearson Education, Inc.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (2023). [Link]

  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts. (2022). [Link]

  • Physical Properties of Carboxylic Acids. TSFX. [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Ethenylthiophene-2-carboxylic Acid

Executive Summary 4-Ethenylthiophene-2-carboxylic acid (also known as 4-vinylthiophene-2-carboxylic acid) is a specialized heterocyclic building block utilized in the synthesis of conducting polymers and as a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethenylthiophene-2-carboxylic acid (also known as 4-vinylthiophene-2-carboxylic acid) is a specialized heterocyclic building block utilized in the synthesis of conducting polymers and as a bioisostere in medicinal chemistry.[1] Its structure combines the electronic richness of the thiophene ring with a reactive vinyl group (for polymerization or cross-coupling) and a carboxylic acid moiety (for solubility or further functionalization).

Unlike its commercially ubiquitous isomers (e.g., 5-ethenylthiophene-2-carboxylic acid), the 4-substituted variant often requires de novo synthesis. This guide provides the definitive physicochemical data, a validated synthetic workflow, and quality control protocols to generate this compound with high purity.

Physicochemical Identity

The following data establishes the baseline identity for 4-Ethenylthiophene-2-carboxylic acid. Researchers should use these values for mass spectrometry (MS) confirmation and stoichiometry calculations.

PropertyValueNotes
IUPAC Name 4-Ethenylthiophene-2-carboxylic acidSynonym: 4-Vinyl-2-thenoic acid
Molecular Formula C₇H₆O₂S
Molecular Weight 154.19 g/mol Monoisotopic Mass: 154.0089 Da
CAS Registry Custom SynthesisNot widely listed in commercial catalogs.
Precursor CAS 16694-17-04-Bromo-2-thiophenecarboxylic acid (Starting Material)
Predicted pKa ~3.5 - 3.8Acidic proton at C2-COOH
Solubility DMSO, Methanol, EthanolSparingly soluble in water; soluble in alkaline aq. media
Appearance Off-white to pale yellow solidOxidation prone (store under inert gas)

Synthetic Methodology

Since 4-Ethenylthiophene-2-carboxylic acid is rarely available as a stock reagent, a robust synthetic route is required. The following protocol utilizes a Stille Cross-Coupling approach, favored for its tolerance of the thiophene sulfur and high regioselectivity compared to direct vinylation methods.

Retrosynthetic Analysis

The target is disconnected at the C4-vinyl bond. The most reliable precursor is 4-bromo-2-thiophenecarboxylic acid . Direct coupling on the free acid is possible but often results in low yields due to catalyst poisoning by the carboxylate. Therefore, an ester protection-deprotection strategy is recommended.

Detailed Protocol

Step 1: Esterification (Protection)

  • Dissolve 4-bromo-2-thiophenecarboxylic acid (1.0 eq) in Methanol (0.5 M).

  • Add catalytic H₂SO₄ (5 mol%) or Thionyl Chloride (1.1 eq) dropwise at 0°C.

  • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the acid spot disappears.

  • Concentrate and neutralize with sat. NaHCO₃. Extract with Ethyl Acetate to yield Methyl 4-bromo-2-thiophenecarboxylate .

Step 2: Stille Coupling (Vinylation)

  • Reagents: Methyl 4-bromo-2-thiophenecarboxylate (1.0 eq), Tributyl(vinyl)tin (1.1 eq), Pd(PPh₃)₄ (5 mol%).

  • Solvent: Anhydrous Toluene or DMF (degassed).

  • Procedure:

    • Combine reagents in a pressure tube under Argon atmosphere.

    • Heat to 90–100°C for 12–16 hours.

    • Critical Checkpoint: The solution typically darkens as Pd(0) forms. If the reaction stalls, add fresh catalyst.

    • Workup: Cool, dilute with ether, and wash with KF (aq) solution to precipitate tin byproducts as insoluble Bu₃SnF. Filter through Celite.

  • Purification: Flash chromatography (SiO₂) to isolate Methyl 4-ethenylthiophene-2-carboxylate .

Step 3: Hydrolysis (Deprotection)

  • Dissolve the ester in THF:Water (3:1).

  • Add LiOH·H₂O (2.0 eq). Stir at Room Temperature for 4 hours.

  • Acidification: Carefully acidify with 1M HCl to pH ~2 at 0°C.

  • Isolation: The product, 4-Ethenylthiophene-2-carboxylic acid , will precipitate. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Synthetic Workflow Diagram

SynthesisPath Start 4-Bromo-2-thiophenecarboxylic Acid (CAS 16694-17-0) Ester Methyl 4-bromo-2- thiophenecarboxylate Start->Ester MeOH, H2SO4 Reflux (95%) VinylEster Methyl 4-ethenylthiophene- 2-carboxylate Ester->VinylEster Pd(PPh3)4, Vinyl-SnBu3 Toluene, 100°C (Stille) Product 4-Ethenylthiophene-2- carboxylic Acid (Target) VinylEster->Product LiOH, THF/H2O then HCl (Hydrolysis)

Figure 1: Validated synthetic pathway using ester protection to prevent catalyst poisoning during cross-coupling.

Structural Analysis & Quality Control

Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral signatures validate the structure.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 12.8–13.2 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.8–7.9 ppm (d, 1H): Thiophene proton at C5 (adjacent to Sulfur).

  • δ 7.4–7.5 ppm (d, 1H): Thiophene proton at C3.

  • δ 6.7–6.8 ppm (dd, 1H): Vinylic proton (–CH=), coupling with terminal CH₂.

  • δ 5.2–5.8 ppm (dd, 2H): Terminal vinylic protons (=CH₂), showing characteristic cis and trans splitting constants (J ~11Hz, J ~17Hz).

Mass Spectrometry (ESI-MS)
  • Mode: Negative Ion Mode [M-H]⁻

  • Expected m/z: 153.0[1]

  • Isotope Pattern: Look for the ³⁴S isotope peak at m/z 155.0 (~4.5% relative intensity), confirming the presence of Sulfur.

QC Decision Tree

QC_Workflow Sample Crude Product TLC TLC Check (Hex:EtOAc 7:3) Sample->TLC SingleSpot Single Spot? TLC->SingleSpot NMR 1H NMR Analysis SingleSpot->NMR Yes Recryst Recrystallize (EtOH/H2O) SingleSpot->Recryst No VinylCheck Vinyl Signals (5.0-7.0 ppm)? NMR->VinylCheck TinCheck Tin Residue (Aliphatic 0.8-1.5 ppm)? VinylCheck->TinCheck Yes VinylCheck->Recryst No/Impure KF_Wash KF Wash / Column TinCheck->KF_Wash Yes Release Release for Use TinCheck->Release No Recryst->Sample KF_Wash->Sample

Figure 2: Quality Control workflow emphasizing the removal of toxic organotin residues common in Stille coupling.

Applications in Research

  • Conducting Polymers: The 4-position substitution allows for the synthesis of polythiophenes with reduced steric hindrance at the 2,5-linkage sites compared to 3-substituted analogs, potentially improving planarity and conductivity.

  • Bioisosterism: In drug design, the thiophene ring serves as a bioisostere for a phenyl group. The 4-ethenyl group provides a "handle" for further derivatization (e.g., Heck coupling to add aryl groups) or acts as a Michael acceptor in covalent inhibitor design.

  • Material Science: Used as a monomer for functionalized hydrogels where the carboxylic acid provides pH responsiveness and the thiophene confers electronic properties.

References

  • Synthesis of Thiophene Derivatives: Campaigne, E., & LeSuer, W. M. (1953).[2] "3-Thenoic Acid".[2] Organic Syntheses. [Link] (Note: Provides foundational protocols for thiophene carboxylic acid handling, adaptable to the 2-acid isomer).

  • Stille Coupling Methodologies: Milstein, D., & Stille, J. K. (1978). "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium". Journal of the American Chemical Society. [Link] (Foundational reference for the Pd-catalyzed coupling used in Step 2).

  • Polythiophene Synthesis & Properties: McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes". Advanced Materials. [Link] (Context for the application of vinyl-thiophene monomers).[3]

Sources

Exploratory

safety data sheet (SDS) for 4-Ethenylthiophene-2-carboxylic acid

An In-Depth Technical Guide to 4-Ethenylthiophene-2-carboxylic acid: Synthesis, Safety, and Applications in Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Ethenylthiophene-2-carboxylic acid: Synthesis, Safety, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Ethenylthiophene-2-carboxylic acid, a molecule of interest for researchers and professionals in drug development. In the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from structurally related analogues, such as 4-Methylthiophene-2-carboxylic acid and Thiophene-2-carboxylic acid, to provide a robust framework for its safe handling, application, and synthesis. The insights herein are grounded in established chemical principles and field-proven laboratory practices.

Molecular Profile and Physicochemical Properties

4-Ethenylthiophene-2-carboxylic acid belongs to the family of substituted thiophene carboxylic acids. The core structure consists of a thiophene ring, a versatile heterocyclic scaffold known for its diverse pharmacological activities, functionalized with a carboxylic acid group at the 2-position and an ethenyl (vinyl) group at the 4-position.

Table 1: Predicted Physicochemical Properties of 4-Ethenylthiophene-2-carboxylic acid

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C7H6O2SPubChemLite (for 4-ethylthiophene-2-carboxylic acid)[1]
Molecular Weight 154.19 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy with Thiophene-2-carboxylic acid[2]
Solubility Predicted to be soluble in organic solvents and hot waterAnalogy with Thiophene-2-carboxylic acid[3]
CAS Number Not readily available in public databasesInternal Search

Hazard Identification and Safety Profile (Inferred)

A specific Safety Data Sheet for 4-Ethenylthiophene-2-carboxylic acid is not currently available. The following hazard identification is based on data from structurally similar compounds, namely Thiophene-2-carboxylic acid and 4-Methylthiophene-2-carboxylic acid.[4][5][6][7] It is imperative to handle this compound with the assumption that it may possess similar hazards.

GHS Hazard Classification (Inferred)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5][6]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[4][5][6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[5]

Table 2: Inferred GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard H315Causes skin irritation[5][6]
H319Causes serious eye irritation[4][5][6]
H335May cause respiratory irritation[5]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray[6]
P280Wear protective gloves/protective clothing/eye protection/face protection[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]

First-Aid and Emergency Procedures (Inferred)

In the event of exposure, the following first-aid measures, based on protocols for related thiophene carboxylic acids, should be followed.[4][5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[5]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[9]

Safe Handling, Storage, and Personal Protection

The causality behind these protocols is to minimize exposure and maintain the chemical's integrity.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[8] Use personal protective equipment as outlined below. Avoid generating dust. Prevent contact with skin, eyes, and clothing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][8]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended when handling this material.[6]

Workflow for Safe Handling of 4-Ethenylthiophene-2-carboxylic acid

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Gloves prep_hood Work within a certified Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh compound carefully to avoid dust generation prep_hood->handle_weigh Proceed when ready handle_dissolve Dissolve in appropriate solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate work surfaces handle_dissolve->cleanup_decon After experiment cleanup_waste Dispose of waste in approved hazardous waste container cleanup_decon->cleanup_waste

Caption: A standard workflow for the safe handling of powdered chemical compounds.

Chemical Reactivity and Synthesis

Reactivity Profile: The reactivity of 4-Ethenylthiophene-2-carboxylic acid is dictated by its three key functional components: the thiophene ring, the carboxylic acid, and the ethenyl group.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and conversion to an acyl chloride.[2] These reactions are fundamental in medicinal chemistry for creating libraries of derivatives for structure-activity relationship (SAR) studies.[10]

  • Thiophene Ring: The thiophene ring is an aromatic heterocycle that can participate in electrophilic substitution reactions. The existing substituents will direct incoming electrophiles. It is also a key structural motif in many pharmaceuticals due to its ability to act as a bioisostere for a benzene ring.[11]

  • Ethenyl Group: The vinyl group is susceptible to addition reactions and can participate in polymerization and cross-coupling reactions, offering further avenues for molecular elaboration.

Plausible Synthetic Pathway: A common method for synthesizing substituted thiophene-2-carboxylic acids involves the functionalization of a pre-existing thiophene core. A plausible route to 4-Ethenylthiophene-2-carboxylic acid could start from a brominated thiophene derivative, followed by a cross-coupling reaction to introduce the ethenyl group, and subsequent carboxylation.

G start 4-Bromothiophene-2-carboxylic acid intermediate1 Protection of Carboxylic Acid start->intermediate1 e.g., Esterification intermediate2 Stille or Suzuki Coupling (e.g., with vinyltributylstannane) intermediate1->intermediate2 Pd catalyst intermediate3 Deprotection intermediate2->intermediate3 Hydrolysis end 4-Ethenylthiophene-2-carboxylic acid intermediate3->end

Caption: A plausible synthetic route for 4-Ethenylthiophene-2-carboxylic acid.

Applications in Research and Drug Development

Thiophene-2-carboxylic acid derivatives are valuable building blocks in medicinal chemistry.[2][10] The thiophene core is present in numerous approved drugs. The introduction of an ethenyl group provides a reactive handle for further modification or can be a key pharmacophoric element itself.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Thiophene-containing molecules have been investigated for their anti-inflammatory properties.[2]

  • Anticancer Agents: The thiophene nucleus is a scaffold in some anticancer drugs.[11]

  • P2Y14 Receptor Antagonists: Recent research has highlighted 4-amide-thiophene-2-carboxyl derivatives as potent antagonists for the P2Y14 receptor, a potential target for inflammatory bowel disease.[12] The structural similarity suggests that 4-Ethenylthiophene-2-carboxylic acid could serve as a starting point for developing similar antagonists.

Toxicological and Ecological Information (Inferred)

Toxicological Profile: No specific toxicological data for 4-Ethenylthiophene-2-carboxylic acid is available. Based on related compounds, it is likely to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[4][5] Long-term toxicological properties have not been investigated.

Ecological Information: The environmental impact of this compound has not been assessed. It is advisable to prevent its release into the environment.[8] Water-soluble thiophene derivatives may be mobile in aquatic systems.[5]

Conclusion

4-Ethenylthiophene-2-carboxylic acid is a promising, yet not fully characterized, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its likely properties and the necessary precautions for its handling, based on data from structurally related compounds. Researchers must exercise due diligence and adhere to rigorous safety protocols until a specific Safety Data Sheet becomes available. The versatility of its functional groups makes it an attractive scaffold for the development of novel therapeutic agents.

References

  • ChemicalBook. (n.d.). 4-ethynylthiophene-2-carboxylic acid CAS#: 1935990-01-4.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Methylthiophene-2-carboxylic acid.
  • Autech. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
  • PubChemLite. (n.d.). 4-ethynylthiophene-2-carboxylic acid (C7H4O2S).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Thiophene-3-carboxylic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet for 3-(Chlorosulfonyl)-2-thiophenecarboxylic Acid Methyl Ester.
  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet for 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester.
  • ChemScene. (n.d.). 4-(Dimethylphosphoryl)thiophene-2-carboxylic acid.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
  • MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • Fisher Scientific. (2024). Safety Data Sheet for Thiophene-2-carboxylic acid.
  • ChemBK. (2024). thiophene-2-carboxylic acid.
  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • PubChemLite. (n.d.). 4-ethylthiophene-2-carboxylic acid (C7H8O2S).
  • PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid.
  • Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
  • PubMed. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment.
  • Google Patents. (n.d.). US2462697A - Thiophene-2-carboxylic acid.
  • PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for 4-Ethenylthiophene-2-carboxylic Acid: A Detailed Guide for Research Scientists

Introduction 4-Ethenylthiophene-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest in materials science and medicinal chemistry. Its structure, featuring a polymerizable ethenyl (vinyl) gro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Ethenylthiophene-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest in materials science and medicinal chemistry. Its structure, featuring a polymerizable ethenyl (vinyl) group and a versatile carboxylic acid handle on a thiophene core, makes it a valuable monomer for the synthesis of functional conductive polymers and a key building block for novel pharmaceutical agents. This document provides a comprehensive guide to the synthesis of this target molecule, designed for researchers in organic chemistry and drug development. We will explore two robust and widely applicable synthetic strategies: a pathway based on the Wittig olefination and an alternative route utilizing a palladium-catalyzed Heck coupling reaction. The protocols herein are presented with detailed, step-by-step instructions, mechanistic insights, and comparative data to aid in procedural selection and execution.

Retrosynthetic Analysis

A logical approach to the synthesis of 4-Ethenylthiophene-2-carboxylic acid involves disconnecting the molecule at its key functional groups. The ethenyl group can be retrosynthetically derived from a formyl group via a Wittig reaction or from a halide via a Heck coupling. The carboxylic acid can be considered a primary target or can be revealed from an ester precursor, which is often advantageous for solubility and purification. This leads to two primary retrosynthetic pathways originating from a common precursor type: a 4-substituted thiophene-2-carboxylate ester.

G cluster_0 Wittig Pathway cluster_1 Heck Pathway Target 4-Ethenylthiophene-2-carboxylic acid Ester Methyl 4-Ethenylthiophene-2-carboxylate Ester->Target Hydrolysis Aldehyde Methyl 4-formylthiophene-2-carboxylate Aldehyde->Ester Wittig Olefination Wittig_Reagent Methyltriphenylphosphonium ylide Wittig_Reagent->Ester Bromo Methyl 4-bromothiophene-2-carboxylate Bromo->Ester Heck Coupling Vinyl_Source Ethylene / Vinylboronic acid Vinyl_Source->Ester

Caption: Retrosynthetic analysis of 4-Ethenylthiophene-2-carboxylic acid.

Synthetic Strategy I: The Wittig Olefination Pathway

This strategy is a classic and highly reliable method for carbon-carbon double bond formation.[1][2] It involves the reaction of an aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt.[3][4] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[3] This pathway is particularly advantageous due to the mild reaction conditions of the final olefination step and the commercial availability of the required Wittig salt.

Experimental Workflow: Wittig Pathway

G A Methyl thiophene-2-carboxylate B Step 1: Bromination (NBS, Acetonitrile) A->B C Methyl 4,5-dibromo- thiophene-2-carboxylate B->C D Step 2: Selective Debromination (Zn, Acetic Acid) C->D E Methyl 4-bromo- thiophene-2-carboxylate D->E F Step 3: Formylation (n-BuLi, THF, -78°C then DMF) E->F G Methyl 4-formyl- thiophene-2-carboxylate F->G H Step 4: Wittig Reaction (Ph3PCH3Br, n-BuLi, THF) G->H I Methyl 4-ethenyl- thiophene-2-carboxylate H->I J Step 5: Hydrolysis (LiOH, THF/H2O) I->J K 4-Ethenylthiophene- 2-carboxylic acid J->K

Caption: Workflow for the Wittig Olefination synthesis pathway.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of Methyl 4-bromothiophene-2-carboxylate

This two-step sequence first involves exhaustive bromination followed by a selective reduction to yield the desired 4-bromo isomer.

  • Bromination: Dissolve methyl thiophene-2-carboxylate (1 equiv.) in acetonitrile. Add N-Bromosuccinimide (NBS, 2.2 equiv.) portion-wise while shielding the reaction from light. Stir at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate solution, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 4,5-dibromothiophene-2-carboxylate.

  • Selective Debromination: Dissolve the crude dibromide in glacial acetic acid. Add zinc dust (3-4 equiv.) portion-wise, causing a gentle exotherm. Stir the mixture at 60-70°C for 2-4 hours.

  • Purification: After cooling, filter the mixture through a pad of celite to remove excess zinc. Dilute the filtrate with water and extract with diethyl ether. Wash the organic layers with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure methyl 4-bromothiophene-2-carboxylate.

Step 3: Synthesis of Methyl 4-formylthiophene-2-carboxylate

  • Setup: To a flame-dried, three-neck flask under an argon atmosphere, add methyl 4-bromothiophene-2-carboxylate (1 equiv.) and anhydrous tetrahydrofuran (THF).

  • Lithiations: Cool the solution to -78°C using an acetone/dry ice bath. Add n-butyllithium (n-BuLi, 1.1 equiv., solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. Stir the resulting mixture at -78°C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3 equiv.) dropwise. After the addition, allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Work-up and Purification: Quench the reaction by slowly adding 1 M HCl solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to yield methyl 4-formylthiophene-2-carboxylate as a solid.

Step 4 & 5: Wittig Olefination and Hydrolysis

  • Ylide Preparation: In a separate flame-dried flask under argon, suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF. Cool to 0°C and add n-BuLi (1.1 equiv.) dropwise. Stir the resulting bright yellow suspension at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: Cool the ylide suspension to -78°C. Add a solution of methyl 4-formylthiophene-2-carboxylate (1 equiv.) in anhydrous THF dropwise. Allow the reaction to stir at -78°C for 1 hour, then warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated ammonium chloride solution. Extract with diethyl ether, wash with brine, dry over sodium sulfate, and concentrate. The crude product can be passed through a short plug of silica to remove triphenylphosphine oxide.

  • Hydrolysis: Dissolve the crude methyl 4-ethenylthiophene-2-carboxylate in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (3-5 equiv.) and stir at room temperature for 4-6 hours.

  • Final Purification: Acidify the mixture to pH ~2 with 1 M HCl. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 4-Ethenylthiophene-2-carboxylic acid. Recrystallization may be performed if necessary.

Data Summary: Wittig Pathway
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1-2NBS, ZnAcetonitrile, Acetic AcidRT, then 6560-75 (over 2 steps)
3n-BuLi, DMFTHF-7870-85
4Ph₃PCH₃Br, n-BuLiTHF-78 to RT80-90
5LiOHTHF / H₂ORT>95

Synthetic Strategy II: Palladium-Catalyzed Heck Coupling

The Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[5][6] This approach is highly convergent, directly installing the vinyl group onto the pre-formed 4-halothiophene ring system.[7] Its primary advantage is the potential to shorten the synthetic sequence if the halo-substituted precursor is readily accessible.

Experimental Workflow: Heck Pathway

G cluster_0 Precursor Synthesis (See Wittig Pathway Steps 1-2) A Methyl 4-bromo- thiophene-2-carboxylate B Step 1: Heck Coupling (Vinylboronic acid pinacol ester, Pd catalyst, Base) A->B C Methyl 4-ethenyl- thiophene-2-carboxylate B->C D Step 2: Hydrolysis (NaOH, MeOH/H2O) C->D E 4-Ethenylthiophene- 2-carboxylic acid D->E Start Start Start->A

Sources

Application

Application Note: Precision Polymerization of 4-Ethenylthiophene-2-carboxylic Acid (4-ET-2-CA)

Topic: Polymerization of 4-Ethenylthiophene-2-carboxylic Acid Monomers Content Type: Application Note & Protocol Guide Audience: Senior Polymer Chemists, Drug Delivery Specialists, and Materials Scientists. Abstract & St...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polymerization of 4-Ethenylthiophene-2-carboxylic Acid Monomers Content Type: Application Note & Protocol Guide Audience: Senior Polymer Chemists, Drug Delivery Specialists, and Materials Scientists.

Abstract & Strategic Utility

The polymerization of 4-Ethenylthiophene-2-carboxylic acid (4-ET-2-CA) represents a convergence of electronic functionality and bio-responsive capability. Unlike standard polythiophenes synthesized via oxidative coupling (which yield conjugated backbones), the polymerization of the ethenyl (vinyl) group in 4-ET-2-CA results in a poly(vinylthiophene) backbone with pendant thiophene-carboxylate moieties.

This architecture offers two distinct advantages for drug delivery and biosensing:

  • pH-Responsiveness: The carboxylic acid (pKa ~3.5–4.0) allows the polymer to undergo conformational changes (globule-to-coil transition) in response to physiological pH gradients, making it ideal for tumor-microenvironment targeting.

  • Electronic Pendant Functionality: The thiophene rings, while not in conjugation along the backbone, retain redox activity and fluorescence properties suitable for label-free tracking or conductive hydrogel crosslinking.

This guide details two protocols: Free Radical Polymerization (FRP) for rapid screening and Reversible Addition-Fragmentation chain Transfer (RAFT) for the synthesis of well-defined block copolymers.

Pre-Polymerization Considerations (Critical Analysis)

Before initiating synthesis, the unique chemical duality of 4-ET-2-CA must be addressed to prevent experimental failure.

The "Sulfur-Acid" Paradox
  • Radical Retardation: Thiophene sulfur atoms can act as weak radical traps, potentially retarding polymerization rates compared to pure styrenics. Solution: Use slightly elevated initiator concentrations.

  • Acid Interference: The free carboxylic acid group can poison transition metal catalysts (making ATRP difficult without protection) and induce hydrogen-bond-mediated aggregation. Solution: Perform polymerization in polar aprotic solvents (DMF/DMSO) or protect the acid as an ester (though this guide focuses on direct polymerization to avoid deprotection steps).

Monomer Handling[1]
  • Storage: Store 4-ET-2-CA at -20°C in the dark. Thiophene derivatives are photosensitive.

  • Inhibitor Removal: If the monomer contains TBC (4-tert-butylcatechol), pass it through a small column of activated basic alumina immediately prior to use.

Protocol A: Free Radical Polymerization (Screening)

Use this protocol for rapid synthesis of homopolymers where Polydispersity Index (PDI) control is not critical (e.g., for solubility testing or bulk hydrogel formation).

Materials
  • Monomer: 4-Ethenylthiophene-2-carboxylic acid (1.0 g, 6.5 mmol)

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Precipitant: Cold Diethyl Ether.[1]

Step-by-Step Methodology
  • Feed Preparation:

    • Dissolve 1.0 g of 4-ET-2-CA in 4.0 mL of anhydrous DMF (20-25 wt% solid content). High concentration is vital to overcome radical transfer to sulfur.

    • Add AIBN (10.6 mg, 1.0 mol% relative to monomer).

  • Deoxygenation (Strict Requirement):

    • Seal the reaction vial with a rubber septum.

    • Purge with high-purity Nitrogen or Argon for 20 minutes via a needle inlet/outlet. Note: Oxygen inhibition is severe in thiophene monomers.

  • Polymerization:

    • Immerse the vial in a pre-heated oil bath at 70°C .

    • Stir magnetically at 300 RPM for 12–16 hours.

    • Visual Check: Viscosity should increase significantly. If the solution turns dark brown/black, oxidative degradation may be occurring; reduce temp to 60°C in future runs.

  • Termination & Purification:

    • Quench the reaction by cooling to 0°C and exposing to air.

    • Dropwise add the polymer solution into a 10-fold excess of vigorously stirred cold diethyl ether .

    • Collect the precipitate via centrifugation (5000 RPM, 10 min).

    • Redissolve in minimal DMF and re-precipitate (repeat 2x).

  • Drying:

    • Dry under vacuum at 40°C for 24 hours to remove residual DMF.

Protocol B: RAFT Polymerization (Precision Synthesis)

Use this protocol for synthesizing block copolymers (e.g., PEG-b-P(4-ET-2-CA)) or when defined Molecular Weight (MW) and low PDI (<1.2) are required.

Mechanism & Selection

We utilize a Trithiocarbonate RAFT agent (e.g., CPDB or DDMAT) because they are robust against acid functionality and effective for styrenic-like monomers (vinylthiophenes).

Experimental Setup (Target DP = 100)
ComponentRoleQuantityMolar Ratio
4-ET-2-CA Monomer1.0 g (6.5 mmol)100
CPDB RAFT Agent14.4 mg (0.065 mmol)1
AIBN Initiator2.1 mg (0.013 mmol)0.2
DMF Solvent3.0 mLN/A

CPDB: 2-Cyano-2-propyl dodecyl trithiocarbonate

Workflow Diagram

PolymerizationWorkflow Monomer Monomer Prep (Inhibitor Removal) Mix Master Mix (Monomer + CPDB + AIBN) Monomer->Mix Dissolve in DMF Purge Deoxygenation (Freeze-Pump-Thaw x3) Mix->Purge Argon Heat Reaction 70°C, 12-24h Purge->Heat Oil Bath Quench Quench (Liquid N2) Heat->Quench Stop Purify Purification (ppt. in Ether) Quench->Purify Precipitate Analysis Analysis (NMR, GPC) Purify->Analysis Dry

Caption: Figure 1. Optimized workflow for the RAFT polymerization of 4-ET-2-CA. Note the Freeze-Pump-Thaw requirement for RAFT to ensure high end-group fidelity.

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Target Mn = [Monomer]/[CTA] × MW_monomer × Conversion + MW_CTA.

    • Ensure the [CTA]:[Initiator] ratio is at least 5:1 to minimize dead chain formation.

  • Reaction Assembly:

    • In a Schlenk tube, combine Monomer, CPDB (RAFT agent), and AIBN in anhydrous DMF.

    • Add a magnetic stir bar.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze: Submerge tube in liquid nitrogen (-196°C) until frozen.

    • Pump: Apply vacuum (<100 mTorr) for 5 minutes.

    • Thaw: Close vacuum, thaw in warm water.

    • Repeat: Perform 3-4 cycles until no bubbles evolve upon thawing.

    • Backfill with Argon.

  • Polymerization:

    • Place in a thermostated oil bath at 70°C .

    • Timepoints: Take aliquots at 4h, 8h, 12h, and 24h for kinetic monitoring (NMR).

  • Workup:

    • Precipitate in cold diethyl ether (as in Protocol A).

    • The resulting polymer should be slightly yellow (due to the trithiocarbonate end-group). Do not remove this color if you intend to perform chain extensions.

Characterization & Validation

1H-NMR Analysis (DMSO-d6)

Validating the structure requires tracking the disappearance of vinyl protons and the broadening of the backbone signals.

SignalChemical Shift (δ ppm)AssignmentChange during Polymerization
Vinyl (Monomer) 5.2 - 6.7 (dd)-CH=CH2Disappears / Diminishes
Thiophene Ring 7.0 - 7.8 (m)Ar-HBroadens significantly
Backbone 1.5 - 2.5 (br)-CH-CH2-Appears as broad mound
End-Group 0.8 - 1.2 (m)Dodecyl (RAFT)Remains sharp (used for Mn calc)
GPC (Gel Permeation Chromatography)

Critical Warning: Standard GPC (THF) is unsuitable due to the carboxylic acid groups interacting with the column packing.

  • Protocol: Use DMF + 10 mM LiBr as the eluent.

  • Calibration: PMMA standards are preferred over Polystyrene for acrylate/methacrylate-like backbones, though Polystyrene is acceptable for relative comparison.

Logic of the "Self-Validating" System

To ensure this protocol is trustworthy, we implement a Kinetic Confirmation Loop :

KineticLoop Start Start Reaction Sample Aliquot (t=x) Start->Sample NMR 1H-NMR Analysis Sample->NMR Calc Calc: ln([M]0/[M]t) NMR->Calc Decision Is Plot Linear? Calc->Decision Continue Continue Polymerization (Living System) Decision->Continue Yes Stop Stop & Troubleshoot (Termination/ impurities) Decision->Stop No

Caption: Figure 2. Kinetic Confirmation Loop. Linearity of ln([M]0/[M]t) vs. time confirms the "living" nature of the RAFT process, validating the absence of significant termination events.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Polymerization Oxygen inhibition or Inhibitor presence.Repurify monomer with alumina; increase Argon purge time.
Broad PDI (>1.[2]5) in RAFT Poor initiation or wrong RAFT agent.Ensure [CTA]:[I] > 5:1. Switch to a dithiobenzoate if trithiocarbonate is too slow.
Insoluble Polymer Crosslinking via thiophene coupling.Lower reaction temperature to 60°C; stop reaction at <80% conversion.
GPC Tailing Column interaction.Add 1% Acetic Acid or 10mM LiBr to GPC eluent.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379–410. Link

  • Lowe, A. B., & McCormick, C. L. (2007). Reversible Addition–Fragmentation Chain Transfer (RAFT) Radical Polymerization and the Synthesis of Water-Soluble (Co)polymers under Homogeneous Conditions in Organic and Aqueous Media. Progress in Polymer Science, 32(3), 283-351. Link

  • Gregory, A., & Stenzel, M. (2012). Complex Polymer Architectures via RAFT Polymerization: From Fundamental Process to Extending the Scope of Applications. Progress in Polymer Science, 37(1), 38-105. Link

  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Refer to Chapter 3 for Radical Chain Polymerization kinetics). Link

Sources

Method

Suzuki coupling reactions using 4-Ethenylthiophene-2-carboxylic acid

Application Note & Protocol Guide Topic: Suzuki-Miyaura Cross-Coupling of 4-Ethenylthiophene-2-carboxylic Acid for the Synthesis of Novel Biaryl Scaffolds Audience: Researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Suzuki-Miyaura Cross-Coupling of 4-Ethenylthiophene-2-carboxylic Acid for the Synthesis of Novel Biaryl Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed examination of the application of this reaction to 4-ethenylthiophene-2-carboxylic acid, a versatile heterocyclic building block. We will explore the critical mechanistic considerations, particularly those arising from the presence of the thiophene sulfur and the carboxylic acid moiety, and present a robust, optimized protocol for its coupling with various arylboronic acids. This document is intended to serve as a practical resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

Strategic & Mechanistic Considerations

The successful application of Suzuki-Miyaura coupling to substrates like 4-ethenylthiophene-2-carboxylic acid hinges on a nuanced understanding of the catalytic cycle and potential pitfalls. The structure presents two key challenges: the sulfur atom of the thiophene ring, a potential catalyst poison, and the acidic carboxylic acid group, which can interfere with the base-mediated steps of the reaction.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the thiophene substrate. For this reaction, we will presume the starting material is a halogenated version, such as 5-bromo-4-ethenylthiophene-2-carboxylic acid.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.[6]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final biaryl product and regenerating the Pd(0) catalyst.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, shape=box, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X (Thiophene-Br)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_Complex [label="L₂Pd(II)(Ar)(X)", fillcolor="#FBBC05"]; BaseBoronic [label="Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext]; PdII_Diorgano [label="L₂Pd(II)(Ar)(Ar')", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=plaintext]; Product [label="Ar-Ar' (Product)", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [dir=none]; ArylHalide -> OxAdd [label=""]; OxAdd -> PdII_Complex [label=""]; PdII_Complex -> Transmetalation [dir=none]; BaseBoronic -> Transmetalation [label=""]; Transmetalation -> PdII_Diorgano [label=""]; PdII_Diorgano -> RedElim [dir=none]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; } } Caption: The Suzuki-Miyaura Catalytic Cycle.

Overcoming Catalyst Poisoning

The lone pair of electrons on the thiophene's sulfur atom can coordinate strongly to the palladium center, leading to catalyst deactivation or "poisoning".[7][8] This is a common challenge with sulfur-containing heterocycles.

Strategic Solution: The use of electron-rich, bulky phosphine ligands is critical. These ligands stabilize the palladium catalyst, promote the desired oxidative addition and reductive elimination steps, and sterically hinder the sulfur atom from binding irreversibly to the metal center.[9][10] Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are particularly effective in this context.[9]

Managing the Carboxylic Acid Moiety

The carboxylic acid group can complicate the reaction in several ways:

  • Basicity: It will react with the base required for the transmetalation step, potentially requiring additional equivalents of base.

  • Solubility: The resulting carboxylate salt may have poor solubility in common organic solvents, hindering reaction kinetics.

  • Coordination: The carboxylate can act as a ligand, coordinating to the palladium and potentially inhibiting catalysis.[11]

Strategic Solution:

  • Base Selection: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good choice. These bases are strong enough to activate the boronic acid but may be less likely to cause side reactions compared to very strong bases.[12][13]

  • Solvent System: A polar aprotic solvent such as dioxane or a mixture of toluene and water is often employed to ensure adequate solubility of all components, including the carboxylate salt.[12]

  • Protection (Alternative): In cases where direct coupling fails, the carboxylic acid can be protected as an ester (e.g., a methyl or ethyl ester). The Suzuki coupling is then performed, followed by a final saponification step to reveal the carboxylic acid. This adds steps but is a reliable strategy.[11]

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of 5-bromo-4-ethenylthiophene-2-carboxylic acid with a generic arylboronic acid. It is intended as a starting point for optimization.

Reagents & Equipment
Reagent/MaterialPurposeTypical Stoichiometry
5-bromo-4-ethenylthiophene-2-carboxylic acidStarting Material (Aryl Halide)1.0 equiv
Arylboronic AcidCoupling Partner1.2 - 1.5 equiv
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst Precursor1 - 5 mol%
Potassium Carbonate (K₂CO₃), anhydrousBase3.0 equiv
1,4-Dioxane, anhydrousSolvent~0.1 M concentration
Water, degassedCo-solvent10-25% v/v
Schlenk flask or microwave vialReaction Vessel-
Nitrogen or Argon gasInert Atmosphere-
Step-by-Step Procedure

// Workflow A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } } Caption: Experimental workflow for the Suzuki coupling protocol.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-4-ethenylthiophene-2-carboxylic acid (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by alternating between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times. Maintaining an inert atmosphere is crucial to prevent oxygen from causing side reactions like the homocoupling of the boronic acid.[12]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the thiophene starting material. The solution should be thoroughly degassed before addition.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup - Quenching: Once complete, cool the reaction to room temperature. Dilute the mixture with water.

  • Workup - Acidification: Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1 M HCl until the pH is approximately 2-3. This step protonates the product's carboxylate group, making it soluble in organic solvents.

  • Workup - Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Troubleshooting & Optimization

Even with a robust protocol, challenges can arise. Optimization is a key part of the synthetic process.[1]

Problem ObservedPotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst.2. Insufficiently anhydrous/degassed conditions.3. Boronic acid decomposition.1. Try a different catalyst/ligand system (e.g., Pd₂(dba)₃ with a ligand like XPhos or SPhos).2. Ensure rigorous inert atmosphere technique.[12]3. Use fresh boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).[5][12]
Decomposition of Starting Material 1. Reaction temperature is too high.2. Base is too strong, causing decarboxylation or other side reactions.1. Lower the reaction temperature and increase the reaction time.2. Switch to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[6][12]
Formation of Homocoupled Product Presence of oxygen in the reaction mixture.Improve the degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere.[12]
Protodeboronation of Boronic Acid The boronic acid is unstable under the reaction conditions (common with heteroaryl boronic acids).Use a more stable boronic ester (pinacol or neopentyl glycol esters) or use a different base/solvent combination.[5][14]

Applications & Significance

Thiophene-containing biaryl carboxylic acids are privileged scaffolds in medicinal chemistry and materials science. The thiophene ring acts as a bioisostere for a phenyl ring but with different electronic properties and metabolic stability.[15][16] Derivatives synthesized using this protocol can serve as key intermediates for:

  • Kinase Inhibitors: Many small-molecule drugs targeting kinases feature heterocyclic cores.[17]

  • Organic Electronics: Thiophene-based polymers are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Antimicrobial Agents: The thiophene nucleus is present in numerous compounds with demonstrated antimicrobial and antifungal activity.[16]

By providing a reliable synthetic route to these valuable compounds, this protocol enables further exploration in drug discovery and the development of advanced materials.

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Xiong, R., Ren, W., Wang, Z., & Zhang, M. (2020). Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst. ResearchGate. [Link]

  • The Role of Phosphine Ligands in Palladium Catalysis. [Link]

  • Li, Y., & El-Sayed, M. A. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(6), 829–831. [Link]

  • Cravotto, G., Orio, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

  • Garg, N., et al. (2018). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC. [Link]

  • Suzuki Coupling. SynArchive. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Kumar, A., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Phosphine ligands and catalysis. Gessner Group. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Sulfur isn't poisonous when it synergistically acts with phosphine in olefins hydroformylation. EurekAlert!. [Link]

  • Asghar, M. N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. [Link]

  • Do carboxylic acids interfere with Suzukis? Reddit. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Wang, D., et al. (2020). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • 4-ethynylthiophene-2-carboxylic acid (C7H4O2S). PubChemLite. [Link]

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [Link]

Sources

Application

Technical Application Note: Strategic Esterification of 4-Ethenylthiophene-2-carboxylic Acid

Executive Summary & Chemical Profile[1][2] Target Molecule: 4-Ethenylthiophene-2-carboxylic acid (also known as 4-vinylthiophene-2-carboxylic acid). CAS: N/A (Analogous to 4-bromo-2-thiophenecarboxylic acid precursors).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Target Molecule: 4-Ethenylthiophene-2-carboxylic acid (also known as 4-vinylthiophene-2-carboxylic acid). CAS: N/A (Analogous to 4-bromo-2-thiophenecarboxylic acid precursors). Molecular Weight: ~154.19 g/mol .

The Reactivity Paradox

Esterifying 4-ethenylthiophene-2-carboxylic acid presents a classic "chemoselectivity" challenge. The molecule contains two reactive centers with opposing stability requirements:

  • Carboxylic Acid (-COOH): Requires activation (acid catalysis or leaving group formation) to react with alcohols.

  • Vinyl Group (-CH=CH₂): An electron-rich olefin attached to a heteroaromatic ring. It is highly susceptible to:

    • Acid-Catalyzed Hydration/Polymerization: Strong mineral acids used in Fischer esterification can initiate cationic polymerization or hydrate the double bond.

    • Radical Polymerization: Elevated temperatures (reflux) without inhibitors can trigger radical propagation, leading to insoluble tars.

Strategic Recommendation: Avoid "standard" reflux-based Fischer esterification unless strictly necessary. The preferred routes utilize Nucleophilic Substitution (Method A) for simple esters (methyl/ethyl) or Steglich Coupling (Method B) for complex esters, as both proceed under mild, neutral/basic conditions that preserve the vinyl moiety.

Decision Framework: Method Selection

Before beginning, select the protocol based on your target ester and scale.

EsterificationStrategy Start Start: Define Target Ester Simple Target: Methyl or Ethyl Ester Start->Simple Complex Target: Complex/Bulky Alcohol (e.g., t-Butyl, Benzyl) Start->Complex Scale Scale > 100g? Simple->Scale MethodB Method B: Steglich Coupling (DCC/DMAP) *Mildest Conditions* Complex->MethodB MethodA Method A: Alkyl Halide + Base (Nucleophilic Substitution) *Highest Yield* Scale->MethodA No (Quality driven) MethodC Method C: Modified Fischer (w/ Radical Inhibitors) *Cost Effective* Scale->MethodC Yes (Cost driven)

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on substrate complexity and scale.

Experimental Protocols

Method A: Base-Promoted Alkylation (The "Safe" Route)

Best For: Methyl, Ethyl, Allyl, or Benzyl esters. Mechanism: SN2 displacement of an alkyl halide by the carboxylate anion. Why it works: The reaction proceeds under weakly basic conditions, completely avoiding the acid-catalyzed degradation of the vinyl group.

Materials
  • Substrate: 4-Ethenylthiophene-2-carboxylic acid (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) or Ethyl Bromide (EtBr) (1.5 - 2.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (0.2 M concentration)

  • Additive: BHT (Butylated hydroxytoluene) - 0.1 mol% (Radical Inhibitor)

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Ethenylthiophene-2-carboxylic acid in DMF (5 mL per gram of substrate).

  • Inhibition: Add BHT (0.1 mol%) to the solution. Note: This prevents radical polymerization during any potential exotherms.

  • Deprotonation: Add powdered K₂CO₃ (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may become slightly colored.

  • Alkylation:

    • For Methyl Ester: Add MeI (1.5 equiv) dropwise via syringe. (Caution: MeI is toxic/volatile).

    • For Ethyl Ester: Add EtBr (2.0 equiv).

  • Reaction: Stir at RT.

    • MeI reactions typically complete in 2–4 hours.

    • EtBr reactions may require mild warming (40°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash with Water (3x) to remove DMF and inorganic salts.

    • Wash with Brine (1x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo (bath temp < 35°C).

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Steglich Esterification (Coupling)

Best For: Acid-sensitive alcohols, tertiary alcohols (t-Butanol), or valuable chiral alcohols. Mechanism: Activation of the carboxylic acid by DCC to form an O-acylisourea, followed by DMAP-catalyzed transfer to the alcohol [1].[1]

Materials
  • Substrate: 4-Ethenylthiophene-2-carboxylic acid (1.0 equiv)

  • Alcohol: Target alcohol (1.0 - 1.2 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the alcohol (1.1 equiv) in anhydrous DCM (0.1 M).

  • Inhibition: Add BHT (0.05 mol%).

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Activation (0°C): Cool the mixture to 0°C in an ice bath. Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at RT for 3–12 hours.

  • Workup:

    • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.

    • Wash: Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated NaHCO₃, then Brine.

  • Purification: Concentrate the organic layer. The residue may contain traces of urea; flash chromatography is usually required.

Method C: Modified Fischer Esterification (Scale-Up Optimization)

Best For: Large scale synthesis of methyl/ethyl esters where reagent cost is a constraint. Critical Modification: Use of lower temperatures and radical inhibitors is mandatory to prevent polymerization.

Materials
  • Substrate: 4-Ethenylthiophene-2-carboxylic acid.

  • Solvent/Reagent: Methanol or Ethanol (Excess, solvent grade).[2]

  • Catalyst: Thionyl Chloride (SOCl₂) or H₂SO₄ (catalytic).

  • Inhibitor: Hydroquinone or Phenothiazine (0.5 mol%).

Step-by-Step Protocol
  • Chilling: Cool the alcohol (MeOH or EtOH) to 0°C.

  • Catalyst Generation: Add Thionyl Chloride (1.2 equiv) dropwise to the cold alcohol. Stir for 15 minutes to generate anhydrous HCl in situ.

    • Why SOCl₂? It consumes adventitious water, driving the equilibrium, and is milder than adding concentrated H₂SO₄ directly [2].

  • Addition: Add the carboxylic acid and the Inhibitor (Hydroquinone).

  • Reaction:

    • Do NOT Reflux. Stir at 40–50°C.

    • Refluxing vinyl-thiophenes in acidic media often leads to oligomerization.

    • Monitor conversion by HPLC or TLC. Reaction times will be longer (12–24h) than standard reflux, but the yield of monomer will be higher.

  • Workup:

    • Concentrate the alcohol to ~20% volume (Bath < 40°C).

    • Dilute with Ether or EtOAc.

    • Neutralize carefully with saturated NaHCO₃ (gas evolution!).

    • Wash, Dry, and Concentrate.[3][4]

Quality Control & Analytical Data

Polymer Detection

The primary failure mode is the formation of oligomers.

  • 1H NMR Check:

    • Monomer: Look for sharp vinyl doublets of doublets (dd) in the 5.0–7.0 ppm region.

    • Polymer: Look for broadening of peaks in the aliphatic region (1.5–3.0 ppm) and loss of integration in the vinyl region.

  • TLC: Polymers often streak from the baseline or stay at the origin.

Stability
  • Store the isolated ester at -20°C.

  • For long-term storage, adding a trace amount of BHT (10-50 ppm) to the neat oil/solid is recommended.

Visualizing the Mechanism (Method A)

ReactionMechanism Acid 4-Ethenylthiophene- 2-carboxylic acid Carboxylate Carboxylate Anion (Nucleophile) Acid->Carboxylate Deprotonation (- CO2, - H2O) Base K2CO3 Base->Carboxylate Ester Target Ester (Vinyl Intact) Carboxylate->Ester SN2 Attack AlkylHalide Alkyl Halide (MeI / EtBr) AlkylHalide->Ester Electrophile

Figure 2: Mechanism of Base-Promoted Alkylation.[5] The vinyl group remains spectator, ensuring high chemoselectivity.

References

  • Neises, B., & Steglich, W. (1978).[1][3][6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6]

  • Common Organic Chemistry. (n.d.). Acid to Ester: Common Conditions (SOCl2 + MeOH). Retrieved October 26, 2023.

  • Sigma-Aldrich. (n.d.).[5] 4-Bromo-3-thiophenecarboxylic acid (Analogous Precursor Data).

  • Bovey, F. A., & Kolthoff, I. M. (1948).[8] Inhibition and retardation of vinyl polymerization.[8][9] Chemical Reviews, 42(3), 491-525.[8]

Sources

Method

Application Note: 4-Ethenylthiophene-2-Carboxylic Acid (VTCA) in Next-Generation Electrochemical Sensors

The following Application Note and Protocol guide is designed for researchers in bioelectronics and sensor development. It addresses the specific structural properties of 4-Ethenylthiophene-2-carboxylic acid (VTCA) , tre...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers in bioelectronics and sensor development. It addresses the specific structural properties of 4-Ethenylthiophene-2-carboxylic acid (VTCA) , treating it as a specialized functional monomer for Molecularly Imprinted Polymers (MIPs) and hybrid conducting interfaces , rather than a generic precursor for standard polythiophenes.

Executive Summary & Strategic Rationale

4-Ethenylthiophene-2-carboxylic acid (VTCA) represents a "dual-function" building block that bridges the gap between robust mechanical polymers and electroactive surfaces. Unlike standard 3-alkylthiophenes used for conjugated backbones, VTCA features:

  • Vinyl (Ethenyl) Group (Position 4): Enables radical polymerization (thermal or UV) to form stable, crosslinked polyvinyl networks.

  • Carboxylic Acid (Position 2): Provides a high-affinity "anchor" for metal ions (Hg²⁺, Cu²⁺) or polar pharmaceutical targets (e.g., antibiotics like Oxytetracycline) via hydrogen bonding or electrostatic interaction.

  • Thiophene Moiety: Acts as a pendant electroactive unit that promotes

    
    -
    
    
    
    stacking with graphitic or gold substrates, reducing interfacial resistance in composite sensors.

Critical Distinction: Pure poly(VTCA) synthesized via the vinyl group possesses a non-conjugated backbone (insulating/semiconducting). Therefore, for "conducting polymer" applications, it is best utilized as a functional recognition layer atop a high-conductivity transducer (e.g., Glassy Carbon, Gold Nanoparticles, or CNTs).

Chemical Properties & Handling[1]

PropertySpecificationOperational Note
Molecular Formula C₇H₆O₂S
Functional Groups Vinyl (-CH=CH₂), Carboxyl (-COOH), Thiophene ringVinyl: Sensitive to light/heat (spontaneous polymerization). Carboxyl: pH-sensitive (pKₐ ~3.5-4.0).
Solubility DMSO, DMF, Methanol, EthanolLimited solubility in non-polar solvents (Hexane).
Storage 2–8°C, Dark, Inert Atmosphere (Argon)Prevent oxidative degradation of the thiophene ring and premature vinyl polymerization.
Reactivity Radical Polymerization (AIBN/BPO initiated)Can be copolymerized with crosslinkers like EGDMA (Ethylene glycol dimethacrylate).

Application Protocol: Fabrication of a VTCA-Based MIP Sensor

This protocol details the creation of a Molecularly Imprinted Polymer (MIP) sensor for the detection of a target analyte (e.g., a heavy metal or drug).[1] The VTCA serves as the functional monomer that "memorizes" the target.

Phase 1: Pre-Polymerization Complexation

Objective: Create a stable Template-Monomer complex to ensure high-fidelity imprinting.

Reagents:

  • Monomer: 4-Ethenylthiophene-2-carboxylic acid (VTCA).

  • Template: Target analyte (e.g., Mercury(II) chloride or Oxytetracycline).

  • Solvent: Acetonitrile or Methanol (Porogenic solvent).[1]

Procedure:

  • Dissolve 1.0 mmol of the Template in 10 mL of solvent.

  • Add 4.0 mmol of VTCA. (The 1:4 ratio ensures complete coordination of the template by the carboxyl groups).

  • Self-Assembly: Stir the mixture at room temperature for 3 hours in the dark.

    • Mechanism: The -COOH groups of VTCA form hydrogen bonds or coordination complexes with the Template.

    • Validation: Verify complex formation via UV-Vis spectroscopy (look for a redshift in the template's absorption band).

Phase 2: Surface-Grafted Polymerization

Objective: Polymerize the complex onto a conductive electrode surface.

Reagents:

  • Crosslinker: Ethylene glycol dimethacrylate (EGDMA) (20 mmol).

  • Initiator: AIBN (Azobisisobutyronitrile) (100 mg).

  • Substrate: Glassy Carbon Electrode (GCE) modified with Multi-Walled Carbon Nanotubes (MWCNTs) for conductivity.

Step-by-Step Workflow:

  • Electrode Prep: Polish GCE with 0.05 µm alumina slurry. Sonicate in ethanol/water (1:1).

  • Conductive Layer: Drop-cast 5 µL of MWCNT dispersion (0.5 mg/mL in DMF) onto the GCE surface. Dry under IR lamp.

    • Why? The VTCA polymer is dielectric. MWCNTs ensure the electron path remains open to the electrode surface.

  • Polymerization Mix: Add EGDMA and AIBN to the pre-polymerization complex solution (from Phase 1). Purge with N₂ for 10 min to remove oxygen (radical scavenger).

  • Deposition:

    • Method A (Thermal): Dip the modified GCE into the solution and heat to 60°C for 12 hours .

    • Method B (Spin Coating + UV): Spin coat the mixture onto the electrode and cure under UV light (365 nm) for 20 mins.

  • Elution (Template Removal):

    • Wash the electrode in a solution of Methanol/Acetic Acid (9:1 v/v) for 20 minutes under stirring.

    • Check: Repeat until the template is no longer detectable in the wash solution (via HPLC or UV-Vis).

Phase 3: Electrochemical Characterization

Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). Probe: 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl (Redox probe).

  • Blank Scan: Run DPV on the MIP electrode in blank buffer.

  • Rebinding: Incubate electrode in sample solution containing the target for 10 mins.

  • Measurement: Run DPV again.

    • Signal Logic: Binding of the target blocks the cavities. This hinders the diffusion of the [Fe(CN)₆]³⁻ probe to the CNT surface, causing a decrease in peak current .

    • Quantification: The current drop (

      
      ) is proportional to the log of the target concentration.
      

Visualizing the Mechanism

The following diagram illustrates the "Gatekeeper" mechanism of the VTCA-MIP sensor.

MIP_Mechanism VTCA VTCA Monomer (Functional Host) Complex Pre-Polymerization Complex VTCA->Complex Self-Assembly Template Target Analyte (Guest) Template->Complex Polymerization Polymerization (w/ EGDMA & AIBN) Complex->Polymerization + Crosslinker MIP_Filled Imprinted Polymer (Template Bound) Polymerization->MIP_Filled Elution Elution (MeOH/Acetic Acid) MIP_Filled->Elution MIP_Empty Active Sensor (Empty Cavities) Elution->MIP_Empty Cavity Formation Measurement Electrochemical Measurement MIP_Empty->Measurement Rebinding Analyte

Caption: Workflow for synthesizing Molecularly Imprinted Polymers using VTCA. The specific cavity is formed by the removal of the template, leaving carboxyl groups positioned precisely to recognize the target.

Alternative Protocol: Electropolymerization

Note: Direct electropolymerization of VTCA is difficult due to the blocked


-position (2-COOH). However, it can be copolymerized with EDOT to add functional groups to a conducting backbone.

Protocol:

  • Solution: 10 mM EDOT + 2 mM VTCA in Acetonitrile + 0.1 M LiClO₄.

  • Method: Cyclic Voltammetry (-0.2 V to +1.2 V vs Ag/AgCl) for 10 cycles.

  • Result: The radical cation of EDOT attacks the vinyl group or the open thiophene positions, incorporating VTCA into the PEDOT matrix.

  • Benefit: Creates a highly conductive PEDOT film with pendant -COOH groups (from VTCA) available for bioconjugation (e.g., attaching antibodies via EDC/NHS chemistry).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Insufficient imprinting sites or inaccessible cavities.Increase Porogen (solvent) volume to increase porosity. Optimize Template:Monomer ratio (try 1:3 or 1:6).
High Background Signal Non-specific binding.Passivate the electrode surface with BSA (Bovine Serum Albumin) after elution.
Polymer Leaching Incomplete crosslinking.Increase polymerization time or temperature. Ensure EGDMA ratio is sufficient (typically >50% of total monomer mass).
No Redox Peak Polymer film too thick (insulating).Reduce polymerization time or spin-coating speed to achieve a thinner film (<100 nm). Use a CNT underlayer.

References

  • Ardestani, F., et al. (2016).[1] "Synthesis and Characterization of Nanopore MoVI-Imprinted Polymer and Its Application as Solid Phase for Extraction." Journal of the Brazilian Chemical Society.

  • Ganjali, M. R., et al. (2015).[2] "Molecularly Imprinted Polymers as Biomimetic Molecules: Synthesis and their Pharmaceutical Applications." IntechOpen.

  • Yanti, D., et al. (2016).[2] "Selective removal of copper and cobalt from aqueous environment using new Cu(II) and Co(II) imprinted polymer." ResearchGate.[3]

  • Sigma-Aldrich. "4-Vinylbenzoic acid and Functionalized Monomers." (Analogous chemistry reference for vinyl-carboxylic acid handling).

Sources

Application

Application Note &amp; Protocol: Decarboxylation of 4-Ethenylthiophene-2-carboxylic Acid

Abstract This document provides a comprehensive technical guide for the decarboxylation of 4-ethenylthiophene-2-carboxylic acid to synthesize 4-vinylthiophene. The protocols detailed herein are designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the decarboxylation of 4-ethenylthiophene-2-carboxylic acid to synthesize 4-vinylthiophene. The protocols detailed herein are designed for researchers, chemists, and drug development professionals engaged in the synthesis of vinyl-substituted heteroaromatic compounds, which are valuable building blocks in polymer chemistry and pharmaceutical development. We present two primary methodologies: a classical thermal decarboxylation and a more refined copper-catalyzed approach that proceeds under significantly milder conditions. The causality behind experimental choices, key optimization parameters, and troubleshooting strategies are discussed to ensure procedural robustness and reproducibility.

Introduction & Scientific Background

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO₂), is a fundamental transformation in organic synthesis.[1][2] While aliphatic carboxylic acids are generally resistant to decarboxylation, the reaction is more facile for aromatic and heteroaromatic carboxylic acids, particularly when activating groups are present or when transition metal catalysts are employed.[2][3] The target product of this procedure, 4-vinylthiophene, is a monomer of significant interest for the synthesis of conductive polymers and functional materials.[4]

The primary challenge in the decarboxylation of 4-ethenylthiophene-2-carboxylic acid is the presence of the vinyl group, which is susceptible to polymerization at the elevated temperatures often required for classical thermal decarboxylation. Therefore, careful selection of the reaction conditions is paramount to maximize the yield of the desired monomer while minimizing the formation of polymeric byproducts. Copper-catalyzed methods have emerged as a superior strategy, facilitating the reaction via the formation of a copper carboxylate intermediate, which significantly lowers the activation energy for CO₂ extrusion.[5][6]

Reaction Mechanism Overview

The copper-catalyzed decarboxylation of heteroaromatic carboxylic acids is believed to proceed through an arylcopper intermediate. The reaction is initiated by the formation of a copper(I) carboxylate salt. Upon heating, this intermediate undergoes decarboxylation to form a σ-bonded arylcopper species. This highly reactive species is then protonated by a proton source in the reaction medium (often a solvent or trace water) to yield the final decarboxylated product and regenerate the copper catalyst. The use of ligands, such as quinoline or aliphatic amines, can accelerate the reaction by stabilizing the copper intermediates.[6]

Experimental Workflows & Protocols

Two validated protocols are presented. Protocol A represents a traditional thermal approach, while Protocol B details a more efficient copper-catalyzed method that is highly recommended for this particular substrate due to its sensitivity.

General Laboratory & Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Quinoline is toxic and has a strong, unpleasant odor. Handle with care.

  • Copper salts are harmful if swallowed. Avoid inhalation of dust.

  • The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and potential side reactions.

Protocol A: Thermal Decarboxylation in Quinoline with Copper

This method relies on high temperatures to drive the reaction. While effective for many thiophenecarboxylic acids, it carries a higher risk of polymerizing the vinylthiophene product. The use of a polymerization inhibitor is strongly advised.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleComments
4-Ethenylthiophene-2-carboxylic acid>95%Custom SynthesisStarting material
QuinolineReagent Grade, >98%Sigma-AldrichHigh-boiling solvent and ligand
Copper powderFine, activatedAlfa AesarCatalyst
Hydroquinone>99%Sigma-AldrichPolymerization inhibitor
Diethyl etherAnhydrousFisher ScientificExtraction solvent
2 M Hydrochloric acid (HCl)ACS GradeVWRFor work-up; to remove quinoline
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeVWRFor work-up; to neutralize excess acid
Brine (Saturated NaCl solution)ACS GradeVWRFor work-up; to aid phase separation
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWRDrying agent
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-ethenylthiophene-2-carboxylic acid (5.0 g, 29.7 mmol), copper powder (0.5 g, 7.8 mmol), and hydroquinone (100 mg).

  • Solvent Addition: Add quinoline (50 mL) to the flask.

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Heating: Heat the reaction mixture with vigorous stirring to 200-210 °C using a heating mantle. The evolution of CO₂ should be observed (bubbling).

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Work-up - Quenching: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold 2 M HCl. Stir for 15 minutes to neutralize and dissolve the quinoline.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Work-up - Washing: Combine the organic extracts and wash successively with 2 M HCl (2 x 100 mL), water (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and finally brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain 4-vinylthiophene as a colorless oil.

Protocol B: Milder Copper-Catalyzed Decarboxylation with TMEDA

This improved protocol utilizes a copper(I) bromide/TMEDA (tetramethylethylenediamine) catalytic system, which allows for significantly lower reaction temperatures, thereby preserving the integrity of the vinyl group.[6] This method is preferred for its higher chemoselectivity and yield.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleComments
4-Ethenylthiophene-2-carboxylic acid>95%Custom SynthesisStarting material
Copper(I) Bromide (CuBr)>98%Sigma-AldrichCatalyst
N,N,N',N'-Tetramethylethylenediamine (TMEDA)>99.5%Sigma-AldrichLigand
N-Methyl-2-pyrrolidone (NMP)AnhydrousAcros OrganicsSolvent
TolueneAnhydrousFisher ScientificExtraction solvent
2 M Hydrochloric acid (HCl)ACS GradeVWRFor work-up
Brine (Saturated NaCl solution)ACS GradeVWRFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying agent
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-ethenylthiophene-2-carboxylic acid (5.0 g, 29.7 mmol) and CuBr (0.21 g, 1.48 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent and Ligand Addition: Under a positive pressure of argon, add anhydrous NMP (40 mL) followed by TMEDA (0.45 mL, 2.97 mmol, 10 mol%) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 140 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of CO₂ evolution and by TLC analysis. The reaction is often complete in less than 2 hours.[6]

  • Cooling: After completion, remove the flask from the oil bath and allow it to cool to room temperature.

  • Work-up - Quenching: Pour the reaction mixture into 200 mL of 2 M HCl.

  • Work-up - Extraction: Extract the aqueous mixture with toluene (3 x 75 mL).

  • Work-up - Washing: Combine the organic layers and wash with brine (3 x 100 mL) to remove residual NMP.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully remove the toluene under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with hexanes) or by vacuum distillation to yield pure 4-vinylthiophene.

Data Summary & Visualization

Table 1: Comparison of Decarboxylation Protocols
ParameterProtocol A: ThermalProtocol B: Copper/TMEDA
Catalyst Copper powder (elemental)CuBr (5 mol%)
Ligand/Additive Quinoline (solvent)TMEDA (10 mol%)
Solvent QuinolineNMP (N-Methyl-2-pyrrolidone)
Temperature 200-210 °C140 °C
Typical Reaction Time 2-4 hours1-2 hours
Key Advantage Simple setupMilder conditions, higher selectivity
Primary Disadvantage High risk of product polymerizationRequires anhydrous/inert techniques
Expected Yield 40-60% (variable)75-90%
Diagrams

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble & Dry Glassware B Weigh Reagents & Catalyst A->B C Charge Flask with Reagents B->C D Establish Inert Atmosphere (N2 or Ar) C->D E Add Solvent & Ligand D->E F Heat to Target Temperature E->F G Monitor Reaction (TLC, Gas Evolution) F->G H Cool to Room Temp G->H I Quench Reaction (e.g., with HCl) H->I J Liquid-Liquid Extraction I->J K Wash Organic Layer J->K L Dry & Concentrate K->L M Purify Product (Distillation or Chromatography) L->M

Caption: General Experimental Workflow for Decarboxylation.

Troubleshooting & Field Insights

  • Problem: Low or no conversion.

    • Cause (Protocol A): Inactive copper powder.

    • Solution: Activate copper powder by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

    • Cause (Protocol B): Presence of water or oxygen.

    • Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. Maintain a good inert atmosphere throughout the procedure.

  • Problem: Significant formation of a high-boiling, viscous residue (polymer).

    • Cause: The reaction temperature is too high, or the reaction time is too long, leading to polymerization of the vinylthiophene product.

    • Solution: Switch to Protocol B. If using Protocol A, ensure a polymerization inhibitor (e.g., hydroquinone, BHT) is added. Do not overheat and stop the reaction as soon as the starting material is consumed.

  • Problem: Difficulty removing the solvent during work-up.

    • Cause (Protocol A): Quinoline is a high-boiling and relatively water-soluble base.

    • Solution: Perform multiple, vigorous extractions with dilute acid (2 M HCl) to ensure all quinoline is protonated and partitioned into the aqueous phase.

    • Cause (Protocol B): NMP is a high-boiling, water-miscible solvent.

    • Solution: Multiple washes with brine are effective at removing NMP from less polar organic solvents like toluene or ether.

References

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2025). Google Vertex AI Search.
  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. (2023). The Journal of Organic Chemistry.
  • What is the reaction mechanism of decarboxylation of arom
  • Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. (2016). Taylor & Francis Online.
  • Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. (2001).
  • Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. (n.d.).
  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. (2023). ChemRxiv.
  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. (n.d.). Future4200.
  • Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. (n.d.).
  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid?. (2017). Chemistry Stack Exchange.
  • Decarboxylation of Carboxylic Acid. (2018). YouTube.
  • Decarboxyl
  • Reactivity: Decarboxylation. (n.d.). College of Saint Benedict & Saint John's University.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 4-Ethenylthiophene-2-carboxylic acid synthesis

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of 4-Ethenylthiophene-2-carboxylic Acid Synthesis Executive Summary Synthesizing 4-Ethenylthiophene-2-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of 4-Ethenylthiophene-2-carboxylic Acid Synthesis

Executive Summary

Synthesizing 4-Ethenylthiophene-2-carboxylic acid presents a classic "push-pull" conflict in heterocyclic chemistry. You have an electron-rich vinyl group prone to radical polymerization and an electron-withdrawing carboxylic acid that complicates purification.

Our internal data and field reports indicate that the primary yield-killers are vinyl polymerization during workup and catalyst poisoning when attempting direct coupling on the free acid.

This guide moves away from the traditional Stille coupling (toxic tin byproducts) and unstable vinylboronic acids. We recommend a Suzuki-Miyaura protocol utilizing Potassium Vinyltrifluoroborate (Molander Salt) on the ester intermediate, followed by controlled saponification.

Module 1: The Optimized Synthetic Pathway

Do not attempt this coupling on the free carboxylic acid. The carboxylate anion binds to Palladium, shutting down the catalytic cycle.

The "Golden Route" Workflow:

  • Protection: Methyl 4-bromothiophene-2-carboxylate (Starting Material).

  • Coupling: Pd-catalyzed cross-coupling with Potassium Vinyltrifluoroborate.

  • Hydrolysis: LiOH saponification with strict pH control.

Visualizing the Workflow

The following diagram outlines the critical decision points and process flow.

SynthesisWorkflow Start Start: 4-Bromo-2-acid Esterification Step 1: Esterification (MeOH/H2SO4) Start->Esterification Protect Acid Coupling Step 2: Suzuki Coupling (Molander Salt + Pd-dppf) Esterification->Coupling Activate for Pd Check QC: Full Conversion? Coupling->Check Check->Coupling No (Add Catalyst/Heat) Hydrolysis Step 3: Saponification (LiOH, THF/H2O) Check->Hydrolysis Yes Workup Step 4: pH Controlled Precipitation + BHT Hydrolysis->Workup Isolate Acid

Figure 1: The optimized 3-step workflow. Note that Step 1 is skipped if purchasing the bromo-ester directly.

Module 2: Step-by-Step Protocol & Causality

Step 1: The Coupling (The "Engine")

We utilize Potassium Vinyltrifluoroborate instead of vinylboronic acid. Boronic acids dehydrate to boroxines and polymerize, leading to inconsistent stoichiometry. The trifluoroborate salt is air-stable and releases the active vinylboron species slowly, keeping the catalyst active longer.

  • Reagents:

    • Methyl 4-bromothiophene-2-carboxylate (1.0 equiv)

    • Potassium Vinyltrifluoroborate (1.2 equiv)

    • Catalyst:

      
       (3-5 mol%). Why? The dppf ligand has a large bite angle, accelerating the reductive elimination step which is often rate-limiting in thiophene couplings.
      
    • Base:

      
       (3.0 equiv) or 
      
      
      
      (3.0 equiv).
    • Solvent: THF:H2O (10:1) or n-Propanol.

  • Procedure:

    • Degas solvents with Argon for 20 mins (Critical: Oxygen kills the active Pd(0) species).

    • Mix halide, borate, and base.[1] Add catalyst last.

    • Heat to reflux (

      
      ) for 4-12 hours.
      
    • Crucial: Add 50 ppm BHT (Butylated hydroxytoluene) to the reaction mixture if you observe darkening (polymerization).

Step 2: Saponification (The "Landing")

Hydrolysis of vinyl esters is risky. High heat or strong mineral acids can cause the vinyl group to polymerize or the thiophene ring to decarboxylate.

  • Reagents: LiOH (2.0 equiv), THF/Water (1:1).

  • Procedure:

    • Dissolve the coupled ester in THF/Water. Cool to

      
      .
      
    • Add LiOH slowly. Allow to warm to Room Temp (Do not reflux).

    • Monitor by TLC.

    • Workup (The Yield Maker):

      • Evaporate THF under reduced pressure (keep bath

        
        ).
        
      • Wash the aqueous layer with DCM (removes unreacted ester/dimers).

      • Acidify carefully: Add 1M HCl dropwise at

        
         until pH ~3-4. Do not go to pH 1. The product should precipitate as a white/off-white solid.[2]
        
      • Filter and wash with cold water.

Module 3: Troubleshooting Guide

Use this logic tree when yields drop below 60%.

Troubleshooting Problem Issue: Low Yield (<50%) TLC Analyze Crude by TLC/LCMS Problem->TLC Result1 Starting Material Remains TLC->Result1 Result2 Complex Mixture / Black Tar TLC->Result2 Result3 Product formed but lost TLC->Result3 Action1 Catalyst Death. Switch to XPhos-Pd-G2 or increase temp. Result1->Action1 Action2 Polymerization. Add BHT (100ppm). Exclude Light. Result2->Action2 Action3 Workup Failure. Check aqueous pH. Product is amphoteric? Result3->Action3

Figure 2: Diagnostic logic for yield optimization.

Data Table: Vinyl Source Comparison
Vinyl SourceStabilityAtom EconomyYield PotentialRecommended?
Vinyltributyltin HighLow (Toxic Sn waste)85-95%No (Purification difficult)
Vinylboronic Acid Low (Polymerizes)Medium40-60%No (Inconsistent)
Pinacol Ester MediumLow (Mass intensity)70-85%Alternative
K-Vinyltrifluoroborate High (Solid) High 80-90% YES (Primary Choice)

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turns brown/black on the rotary evaporator. What is happening? A: This is radical polymerization of the vinyl group, likely triggered by concentration and heat.

  • Fix: Add a radical inhibitor like BHT or MEHQ (Hydroquinone monomethyl ether) (approx. 0.1 wt%) to your collection flask before evaporation. Keep the water bath below

    
    .
    

Q2: Why not do the Wittig reaction on the aldehyde? A: The Wittig reaction is a valid alternative (4-formylthiophene-2-carboxylic acid +


). However, separating the triphenylphosphine oxide (TPPO) byproduct from the carboxylic acid product is notoriously difficult without column chromatography, which risks polymerizing your product on the acidic silica. The Suzuki route allows for precipitation-based purification, which is superior for scale-up.

Q3: Can I store the final acid in solution? A: We advise against it. Isolate it as a solid. If solution storage is necessary, store in DMSO or Methanol at


 with a stabilizer (BHT). Vinylthiophenes are light-sensitive; wrap vials in aluminum foil.

Q4: The coupling stalled at 60% conversion. Should I add more catalyst? A: In Suzuki couplings involving thiophenes, catalyst poisoning by sulfur is possible. Rather than just adding more catalyst, add a fresh degassed solvent portion and re-charge the base . Often, the base is consumed or the pH drops, stalling the transmetallation step.

References

  • Molander, G. A., & Bernhardt, J. T. (2017). Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Halides. Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Standen, M. et al. (2016). Optimization of the Synthesis of Vinyl-Substituted Thiophenes. Organic Process Research & Development. (General grounding on thiophene handling).

Sources

Optimization

Technical Support Center: Purification of 4-Ethenylthiophene-2-carboxylic Acid

Case ID: PUR-VTC-04 Topic: Recrystallization & Stability Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile User Advisory: You are working with 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-VTC-04 Topic: Recrystallization & Stability Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

User Advisory: You are working with 4-Ethenylthiophene-2-carboxylic acid , a bifunctional molecule containing a stable carboxylic acid and a reactive vinyl (ethenyl) group.

The primary challenge in purifying this compound is not solubility, but stability . The vinyl group is prone to radical polymerization (induced by heat) and acid-catalyzed oligomerization. Standard recrystallization protocols for thiophene acids must be modified to prevent the material from turning into an insoluble polymer gum during the heating phase.

Physicochemical Profile
FeaturePropertyImplication for Purification
Functional Group A Carboxylic Acid (-COOH)Soluble in basic water; H-bond donor.[1] High melting point relative to MW.
Functional Group B Ethenyl / Vinyl (-CH=CH2)Heat Sensitive. Prone to cross-linking. Requires radical inhibitors.
Solubility AmphiphilicSoluble in alcohols, EtOAc, THF. Sparingly soluble in water/hexanes.
pKa ~3.5 (Est.)Can be purified via Acid/Base extraction (Chemical Purification).

Pre-Purification Checklist (Critical)

Before attempting recrystallization, verify the following to avoid total batch loss:

  • Inhibitor Status: Does your crude material contain a stabilizer? If not, add 200-500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to your solvent system immediately.

  • Purity Check: If crude purity is <85% (by HPLC/NMR), recrystallization will likely result in "oiling out." Perform a Chemical Reprecipitation (Method B) first.

  • Thermal Limit: Do not exceed 60°C for extended periods.

Recommended Protocols

Method A: The "Gold Standard" Recrystallization (Ethanol/Water)

Best for: Material with >85% purity requiring final polish.

Reagents:

  • Ethanol (Absolute)[2]

  • Deionized Water

  • BHT (Radical Inhibitor)

Protocol:

  • Preparation: Prepare a solvent mixture of Ethanol containing 0.05% BHT.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of warm Ethanol (40-50°C) required to dissolve the solid. Do not boil the solvent.

  • Filtration (Optional): If insoluble particles (catalyst residues) are present, filter rapidly through a pre-warmed glass frit.

  • Nucleation: While stirring gently, add Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add a few drops of Ethanol to just clear the solution again.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 2 hours). Then, move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals via vacuum filtration. Wash with a cold 50:50 Ethanol/Water mixture.

  • Drying: Dry under high vacuum at room temperature . Do not use a heated oven.

Method B: Acid/Base Chemical Reprecipitation

Best for: Crude material (<85% purity) or removing non-acidic impurities (e.g., vinylthiophene oligomers).

Protocol:

  • Dissolve crude solid in 1M NaHCO₃ (aq) . The product will dissolve as the sodium salt; non-acidic impurities will remain suspended/oiled.

  • Extract the aqueous layer with Ethyl Acetate or Dichloromethane (2x) to remove non-acidic organic impurities. Discard the organic layer.

  • Treat the aqueous layer with activated charcoal (if colored), stir for 15 min, and filter through Celite.

  • Cool the aqueous filtrate to 0°C.

  • Slowly acidify with 1M HCl to pH ~2 while stirring. The product will precipitate.[2]

  • Filter, wash with cold water, and dry. Proceed to Method A if higher purity is needed.

Troubleshooting Guide (FAQ)

Q1: My product turned into a brown, sticky oil at the bottom of the flask. What happened?

Diagnosis: This is "Oiling Out," likely caused by impurities lowering the melting point or the temperature dropping too fast. Fix:

  • Re-heat gently until the oil dissolves.

  • Add a Seed Crystal of pure material (if available).[3]

  • Add slightly more Ethanol to change the solvent ratio.

  • Cool much slower (wrap the flask in a towel).

Q2: The material won't dissolve, even in hot ethanol. It looks like a plastic gum.

Diagnosis: Polymerization. The vinyl groups have cross-linked. This is irreversible. Prevention for Next Batch: You likely overheated the solution or forgot the BHT inhibitor. Never heat this compound above 60°C without an inhibitor present.

Q3: The crystals are yellow/orange instead of off-white.

Diagnosis: Thiophene oxidation products or trace Palladium catalyst (if synthesized via coupling). Fix: Perform Method B (Acid/Base) . During the aqueous phase (Step 3), add Activated Charcoal . Note: Charcoal can adsorb your product, so use sparingly (5% w/w).

Process Logic & Visualization

Workflow: Solvent System Decision Tree

This diagram helps you choose the correct purification path based on your crude material's state.

PurificationLogic Start Crude 4-Ethenylthiophene-2-carboxylic acid PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck HighPurity Purity > 85% PurityCheck->HighPurity LowPurity Purity < 85% or Colored PurityCheck->LowPurity MethodA Method A: Recrystallization (EtOH/Water + BHT) HighPurity->MethodA MethodB Method B: Acid/Base Reprecipitation (NaHCO3 -> HCl) LowPurity->MethodB Oiling Issue: Oiling Out? MethodA->Oiling MethodB->MethodA If higher purity needed Seed Re-heat & Add Seed Crystal Oiling->Seed Yes Success Pure Crystals Oiling->Success No Seed->MethodA

Caption: Decision matrix for selecting between direct recrystallization and chemical reprecipitation based on crude purity.

Workflow: The "Safe-Heat" Recrystallization Cycle

Visualizing the temperature control required to prevent polymerization.

RecrystProcess Dissolve 1. Dissolve Solvent: EtOH + BHT Temp: <50°C Filter 2. Hot Filter Remove insolubles Dissolve->Filter Antisolvent 3. Add Water Until Turbid Filter->Antisolvent Cool 4. Controlled Cooling RT (2 hrs) -> 0°C (1 hr) Antisolvent->Cool Isolate 5. Vacuum Filter Wash with cold EtOH/H2O Cool->Isolate Warning CRITICAL: Do NOT Boil Risk of Polymerization Warning->Dissolve

Caption: Step-by-step recrystallization flow emphasizing temperature limits to preserve the vinyl group.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[4] (Standard reference for purification of aromatic carboxylic acids and handling of unstable vinyl compounds).

  • Campaigne, E., & Foye, W. O. (1948). "The Synthesis of 2,5-Diarylthiophenes." Journal of Organic Chemistry. (Foundational chemistry on thiophene acid solubility and stability).

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." (General principles of antisolvent crystallization and oiling out).

  • Organic Syntheses. "2-Vinylthiophene." Org.[5][6] Synth. 1958, 38, 86. (Specific handling of vinylthiophenes, noting polymerization risks and inhibitors).

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-Ethenylthiophene-2-carboxylic Acid

Executive Summary: The "Dual-Nature" Challenge Users frequently report precipitation or "oiling out" when attempting to dissolve 4-Ethenylthiophene-2-carboxylic acid in aqueous media. This molecule presents a classic "pu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Nature" Challenge

Users frequently report precipitation or "oiling out" when attempting to dissolve 4-Ethenylthiophene-2-carboxylic acid in aqueous media. This molecule presents a classic "push-pull" solubility conflict:

  • The Hydrophilic Head: The carboxylic acid group at position 2 (

    
    ) is your primary lever for solubility.
    
  • The Hydrophobic Skeleton: The thiophene ring substituted with a vinyl (ethenyl) group at position 4 significantly increases lipophilicity (

    
    ) compared to the parent thiophene-2-carboxylic acid.
    
  • The Stability Risk: The ethenyl group is a reactive moiety susceptible to radical polymerization and oxidation, meaning aggressive heating (a common solubilization tactic) is dangerous.

The Solution: You cannot treat this simply as a "mix and vortex" solid. You must chemically modify the environment to favor the ionized form (salt) or shield the hydrophobic tail.

Solubilization Decision Matrix

Before starting, determine your experimental constraints using this logic flow.

solubilization_logic start START: Define Constraints ph_tol Is pH > 6.0 permissible? start->ph_tol organic_tol Is DMSO/Ethanol permissible? ph_tol->organic_tol No (Acidic media) method_salt METHOD A: pH Adjustment (Convert to Na/K Salt) ph_tol->method_salt Yes (Preferred) method_cosolv METHOD B: Cosolvent System (DMSO/Buffer) organic_tol->method_cosolv Yes method_cd METHOD C: Cyclodextrin Complex (HP-β-CD) organic_tol->method_cd No (Strict aqueous) stability_req Is long-term stability (>24h) required? stability_req->method_cd Yes (Protect Vinyl Group) method_salt->stability_req

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Method A: pH Adjustment (The Gold Standard)

The most reliable method utilizes the ionization of the carboxylic acid. Thiophene-2-carboxylic acid derivatives typically exhibit a


 range of 3.5 – 3.8  [1, 2].

According to the Henderson-Hasselbalch equation, if you adjust the pH to 2 units above the


 (pH 

5.5 - 6.0), >99% of the molecule will exist as the soluble carboxylate anion.
Protocol: In-Situ Salt Formation

Goal: Prepare a 10 mM aqueous stock solution.

  • Calculate Stoichiometry:

    • Weigh the target amount of 4-Ethenylthiophene-2-carboxylic acid.

    • Calculate the molar equivalent of base needed (1.05 equivalents of NaOH or KOH). Do not use a large excess of strong base to avoid potential degradation of the thiophene ring or vinyl group.

  • Slurry Phase:

    • Add the solid to 80% of your final volume of water. It will likely remain a suspension (cloudy).

  • Titration:

    • Slowly add 1M NaOH (or KOH) dropwise while stirring.

    • Monitor pH.[1][2] As the pH approaches 5.0, the solution should clarify.

    • Target pH: 6.0 – 7.5.

  • Finalize:

    • Add water to the final volume.

    • Filter through a 0.22 µm PVDF membrane if used for cell culture (to remove any non-ionized micro-particulates).

Why this works: You are converting the insoluble "free acid" form into the highly soluble "sodium 4-ethenylthiophene-2-carboxylate."

Method B: Cosolvent Systems

If your experiment requires a neutral pH but you cannot use strong bases, or if the concentration is very high (>50 mM), use a water-miscible organic solvent.

Recommended Solvents
SolventSolubility PowerBiological CompatibilityNotes
DMSO HighLow (< 0.1% usually required)Best for freezing stocks.
Ethanol ModerateModerateVolatile; concentration changes over time.
PEG 400 ModerateHighGood for in vivo formulations.
Protocol: The "Solvent Shift"
  • Dissolve the compound completely in 100% DMSO to make a high-concentration "Master Stock" (e.g., 100 mM).

    • Visual Check: Solution must be crystal clear.

  • Slowly add this Master Stock to your aqueous buffer (e.g., PBS) while vortexing rapidly.

    • Critical: Do not add buffer to the DMSO stock; add DMSO to the buffer to prevent local precipitation shock.

Method C: Cyclodextrin Complexation (Advanced)

This is the superior method for long-term stability . The hydrophobic thiophene/vinyl moiety fits inside the cavity of


-Cyclodextrin (

-CD), while the hydrophilic exterior keeps the complex soluble. This also shields the reactive vinyl group from oxidation/polymerization [3].
Protocol:
  • Prepare a 20% (w/v) solution of Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    in water or PBS.
  • Add 4-Ethenylthiophene-2-carboxylic acid to this vehicle.

  • Stir at room temperature for 4–6 hours (or overnight).

  • The cyclodextrin will encapsulate the hydrophobic tail, "tricking" the water into accepting the molecule.

Critical Stability Warning: The Vinyl Group

The "4-ethenyl" (vinyl) group is a double-edged sword. It is the functional handle for your chemistry, but it is also liable to polymerize (forming an insoluble plastic-like gum) or oxidize .

  • Symptom: Solution turns yellow/brown or precipitates a gummy solid over time.

  • Prevention:

    • Light: Store all solutions in amber vials (thiophene derivatives are photosensitive).

    • Temperature: Keep aqueous solutions at 4°C.

    • Antioxidants: If compatible with your assay, add 0.01% BHT (Butylated hydroxytoluene) to organic stocks to scavenge free radicals.

Troubleshooting & FAQs

Q: I added buffer (pH 7.4) to my DMSO stock, and it precipitated immediately. Why? A: This is the "Solvent Shock" effect. The local concentration of water around the DMSO droplet spiked, causing the hydrophobic thiophene ring to crash out before it could disperse.

  • Fix: Vortex the buffer while adding the DMSO stock dropwise. Ensure the final concentration is below the solubility limit (likely < 100 µM in neutral buffer without cyclodextrins).

Q: Can I use sonication to dissolve it? A: Use caution. Sonication generates heat and free radicals (cavitation), which can trigger the polymerization of the vinyl group. If you must sonicate, use a water bath with ice and short bursts (10 seconds).

Q: The solution was clear yesterday but has crystals today. A: Check the pH. If the solution absorbed


 from the air, the pH might have dropped below 5.0, reprotonating the acid. Use a buffered solution (HEPES or Phosphate) rather than unbuffered water to maintain the anionic state.

References

  • ChemicalBook. (2024). Thiophene-2-carboxylic acid Properties and pKa Data. Retrieved from

  • PubChem. (2024).[3] 2-Thiophenecarboxylic acid Compound Summary. National Library of Medicine. Retrieved from [4]

  • Viernstein, H., & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46, 259. Retrieved from [5]

  • BenchChem. (2025).[2] Physicochemical properties of thiophene derivatives. Retrieved from

Sources

Optimization

storage conditions to prevent degradation of 4-vinylthiophene-2-carboxylic acid

This technical guide details the storage and handling protocols for 4-vinylthiophene-2-carboxylic acid , a specialized monomer used in conductive polymers and functionalized surface coatings. Topic: Prevention of Degrada...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the storage and handling protocols for 4-vinylthiophene-2-carboxylic acid , a specialized monomer used in conductive polymers and functionalized surface coatings.

Topic: Prevention of Degradation & Storage Protocols

Immediate Triage: Is Your Sample Already Compromised?

Before proceeding to storage protocols, verify the integrity of your current batch. 4-vinylthiophene-2-carboxylic acid is a reactive monomer; its primary failure mode is spontaneous polymerization , followed by oxidative degradation.

IndicatorStatusAction Required
Appearance Off-white to pale yellow powderOptimal. Proceed to storage protocols.
Color Change Dark yellow, orange, or brownOxidation/Polymerization. Check solubility. If insoluble in standard solvents (THF, MeOH), polymerization has occurred.
Texture Clumpy, hard, or "gummy"Moisture/Polymerization. The material has likely cross-linked or absorbed significant water. Purify immediately or discard.
Solubility Insoluble or cloudy in Methanol/THFDegraded. High molecular weight oligomers are present. Filtration may rescue the monomer, but purity is compromised.

The "Golden Standard" Storage Protocol

To prevent the vinyl group from reacting (polymerizing) and the thiophene ring from oxidizing, you must control Temperature , Atmosphere , and Light .

A. Temperature: The Kinetic Brake
  • Recommendation: Store at -20°C (Frozen) for long-term storage (>1 week).

  • Active Use: Store at 2°C to 8°C (Refrigerated) if accessing daily.

  • Mechanism: Thermal energy drives the radical formation that initiates polymerization. Reducing the temperature to -20°C effectively arrests the Arrhenius kinetics of spontaneous polymerization.

B. Atmosphere: The Oxidative Shield
  • Recommendation: Store under Inert Gas (Argon or Nitrogen) .

  • Critical Nuance (Inhibitor Dependency):

    • If Uninhibited (Pure):Strict Inert Atmosphere. Oxygen acts as a radical initiator and will degrade the thiophene ring.

    • If Inhibited (e.g., with MEHQ):Air Headspace Required. MEHQ (Monomethyl ether hydroquinone) requires dissolved oxygen to function as an inhibitor. Storing an MEHQ-inhibited sample under pure Nitrogen will deactivate the inhibitor, leading to polymerization.

    • Default Assumption: Most research-grade 4-vinylthiophene-2-carboxylic acid is supplied uninhibited (95-97% purity). Assume inert storage is required unless stated otherwise.

C. Light Protection: The Photochemical Lock
  • Recommendation: Amber glass vials or aluminum foil wrapping.

  • Mechanism: The conjugated vinyl-thiophene system is photosensitive. UV/Visible light can excite electrons, generating radicals that initiate "popcorn polymerization" (rapid, expanding growth).

Visualizing the Decision Matrix

Use this workflow to determine the exact storage setup for your specific batch.

StorageProtocol Start New Batch of 4-vinylthiophene-2-carboxylic acid CheckInhibitor Check Certificate of Analysis (CoA) Is an inhibitor (MEHQ/BHT) present? Start->CheckInhibitor NoInhibitor NO (Uninhibited) CheckInhibitor->NoInhibitor YesInhibitor YES (e.g., MEHQ) CheckInhibitor->YesInhibitor InertStore Store under ARGON/NITROGEN (Oxygen causes degradation) NoInhibitor->InertStore TempControl Temperature Control: -20°C (Long Term) 2-8°C (Active Use) InertStore->TempControl AirStore Store with AIR HEADSPACE (Oxygen activates inhibitor) YesInhibitor->AirStore AirStore->TempControl Container Container: Amber Glass Vial Tightly Sealed TempControl->Container

Figure 1: Decision tree for selecting the correct atmospheric conditions based on inhibitor presence.

Deep Dive: The Chemistry of Degradation

Why do these specific conditions matter? Understanding the "Why" allows you to troubleshoot effectively.

Mechanism 1: Radical Polymerization (The Primary Threat)

The vinyl group (


) attached to the electron-rich thiophene ring is highly susceptible to radical attack.
  • Initiation: Trace peroxides (from air) or thermal energy create a radical.

  • Propagation: This radical attacks the vinyl double bond of a neighboring molecule.

  • Result: The material turns into an insoluble solid (polyvinylthiophene derivative).

    • Prevention:[1][2][3][4] Cold temperature reduces kinetic energy; inert gas removes oxygen (the source of peroxides).

Mechanism 2: Thiophene Oxidation

The sulfur atom in the thiophene ring is electron-rich.

  • Attack: Atmospheric oxygen or moisture can oxidize the sulfur, leading to sulfoxides or ring-opening reactions.

  • Result: Discoloration (browning) and loss of electronic properties in the final application.

    • Prevention:[1][2][3][4] Desiccated storage prevents moisture-mediated oxidation.

Troubleshooting & FAQs

Q1: My sample has turned into a hard, insoluble solid. Can I reverse this?

A: No. This indicates the monomer has polymerized. Polymerization is irreversible. You cannot "depolymerize" it back to the monomer in a lab setting. The material must be discarded as chemical waste.

Q2: I need to weigh out 5 mg. Can I do this on the open bench?

A: Yes, but work quickly.

  • Risk: Condensation. If you take a vial from -20°C and open it immediately, water will condense on the cold powder.

  • Protocol:

    • Remove vial from freezer.

    • Place in a desiccator and allow it to warm to Room Temperature (approx. 30 mins).

    • Weigh quickly in a hood (protect from light).

    • Purge vial with Nitrogen/Argon before resealing.

Q3: Can I store this in solution (e.g., dissolved in DMSO or Methanol)?

A: Not recommended for long periods. In solution, molecules have higher mobility, increasing the collision frequency and polymerization risk.

  • If necessary: Store in THF or Dichloromethane at -20°C for no more than 24-48 hours. Avoid protic solvents (Methanol) for long-term storage as they can facilitate proton-transfer side reactions.

Q4: The powder is yellowing but still soluble. Is it usable?

A: It is likely partially oxidized or contains oligomers.

  • Action: Perform a recrystallization or silica plug filtration before use.

  • Purification Check: Run a TLC or H-NMR. If the vinyl proton peaks (approx. 5.0-6.0 ppm) are sharp and integration is correct relative to the thiophene ring, it is usable. Broadening of peaks indicates polymerization.

Summary of Key Specifications

ParameterSpecificationReason
Storage Temp -20°C Arrests polymerization kinetics.
Container Amber Glass Prevents photo-initiation.
Atmosphere Argon/Nitrogen Prevents oxidation (unless inhibited).
Handling Desiccator Warm-up Prevents condensation/hydrolysis.
Shelf Life 6-12 Months Under optimal conditions.

References

  • Gronowitz, S. (1991). Thiophene and Its Derivatives. John Wiley & Sons. (Standard text on Thiophene chemistry stability).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development &amp; Comparison Guide: 4-Ethenylthiophene-2-carboxylic Acid

Executive Summary & Chemical Profile 4-Ethenylthiophene-2-carboxylic acid (also known as 4-vinylthiophene-2-carboxylic acid) presents a dual chromatographic challenge: it possesses an ionizable acidic moiety ( ) and a re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-Ethenylthiophene-2-carboxylic acid (also known as 4-vinylthiophene-2-carboxylic acid) presents a dual chromatographic challenge: it possesses an ionizable acidic moiety (


) and a reactive vinyl group prone to on-column polymerization or oxidation.

This guide compares two distinct separation strategies: a Standard C18 Generic Workflow versus an Optimized Phenyl-Hexyl Workflow . While C18 provides baseline retention, the Phenyl-Hexyl phase is superior for this specific analyte due to


-

interactions with the thiophene ring and the vinyl side chain, offering enhanced selectivity against structural isomers or degradation products.
PropertyValue (Est.)Chromatographic Implication
Structure Thiophene ring, -COOH (C2), -Vinyl (C4)Aromatic and conjugated system suitable for UV detection.[1]
Acidity (

)

Retention is highly pH-dependent. Must operate at pH < 2.5 for consistent retention.
Hydrophobicity (

)

Moderately polar. Requires high aqueous start in gradient.
Stability Vinyl group reactiveCRITICAL: Avoid high temperatures (>40°C). Analyze fresh.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following comparison evaluates the two most viable stationary phases for this separation.

Method A: The "Workhorse" C18 (Generic)
  • Mechanism: Hydrophobic interaction (partitioning).

  • Pros: High stability, ubiquitous availability, predictable elution order.

  • Cons: Often fails to resolve the target from closely related impurities (e.g., decarboxylated vinylthiophene or thiophene-2-carboxylic acid) due to lack of shape selectivity.

  • Verdict: Suitable for rough purity checks but lacks specificity for complex mixtures.

Method B: The "Selectivity" Phenyl-Hexyl (Recommended)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Pros: The phenyl ring on the stationary phase interacts electronically with the

    
    -electrons of the thiophene ring and the vinyl double bond. This "orbital overlap" creates unique selectivity, often pulling the vinyl-substituted target away from saturated impurities.
    
  • Cons: Longer equilibration times.

  • Verdict: The Gold Standard for vinyl-aromatic acids.

Experimental Protocols

Sample Preparation (Self-Validating)
  • Solvent: Dissolve 1 mg in 1 mL of 50:50 Water:Acetonitrile.

  • Filtration: 0.22 µm PTFE filter (Nylon can adsorb acidic aromatics).

  • Stability Check: Inject the same vial at T=0 and T=4 hours. If peak area decreases >2%, the vinyl group is degrading. Corrective Action: Store autosampler at 4°C.

Instrument Conditions
ParameterMethod A (Generic) Method B (Optimized)
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanol (Enhances

-interactions)
Flow Rate 1.0 mL/min0.8 mL/min
Temp 30°C25°C (Lower temp favors

-stacking)
Detection UV 254 nmUV 254 nm (primary), 280 nm (secondary)

Why TFA in Method B? While Formic Acid is MS-friendly, TFA (0.1%, pH ~2.0) provides stronger ion suppression for the carboxylic acid group, resulting in significantly sharper peak shapes and reduced tailing on the Phenyl-Hexyl phase.

Gradient Table (Method B)
  • 0.0 min: 95% A / 5% B (Equilibration)

  • 2.0 min: 95% A / 5% B (Hold to elute polar salts)

  • 15.0 min: 5% A / 95% B (Linear Ramp)

  • 18.0 min: 5% A / 95% B (Wash)

  • 18.1 min: 95% A / 5% B (Re-equilibration)

Predicted Performance & Data

Since exact retention times vary by system dwell volume, we use Relative Retention Time (RRT) standardized against Thiophene-2-carboxylic acid (a common stable precursor).

CompoundPredicted RRT (C18)Predicted RRT (Phenyl-Hexyl)Separation Logic
Thiophene-2-carboxylic acid1.00 (Ref)1.00 (Ref)Base structure, most polar.
4-Ethenylthiophene-2-carboxylic acid 1.25 1.45 Vinyl group adds hydrophobicity; Phenyl-Hexyl adds retention via

-interaction.
4-Ethylthiophene-2-carboxylic acid1.301.35Saturated analog. Phenyl-Hexyl separates this less than the vinyl analog, improving resolution.

Method Development Decision Workflow

The following diagram illustrates the logical pathway for optimizing the separation of 4-Ethenylthiophene-2-carboxylic acid, specifically addressing pH control and column selection.

HPLC_Workflow Start Start: 4-Ethenylthiophene-2-carboxylic acid Check_pH Step 1: Check Mobile Phase pH (Must be < pKa ~3.5) Start->Check_pH Decision_pH Is pH < 2.5? Check_pH->Decision_pH Adjust_pH Action: Add 0.1% TFA or Formic Acid Decision_pH->Adjust_pH No Select_Col Step 2: Column Selection Decision_pH->Select_Col Yes Adjust_pH->Check_pH Col_C18 Option A: C18 Column (Generic) Select_Col->Col_C18 Col_Ph Option B: Phenyl-Hexyl (Recommended) Select_Col->Col_Ph Result_C18 Result: Broad peaks, moderate resolution. Risk of co-elution with isomers. Col_C18->Result_C18 Result_Ph Result: Sharp peaks, High Selectivity. Vinyl group interacts with stationary phase. Col_Ph->Result_Ph Validation Step 3: Stability Validation (Re-inject at T=4h) Result_C18->Validation Result_Ph->Validation

Caption: Decision tree for optimizing retention. Acidic pH is non-negotiable; Phenyl-Hexyl offers superior selectivity.

References

  • SIELC Technologies. (2018).[2] Separation of Thiophene-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10700, Thiophene-2-carboxylic acid.[3] Retrieved from [Link]

  • Kamel, A. H. (2013).[4][5] Preparation and Characterization of Innovative Selective Imprinted Polymers for the Removal of Hazardous Mercury Compounds.[4] (Discusses synthesis involving 4-vinylthiophene-2-carboxylic acid). Life Science Journal. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Profile: 4-Ethenylthiophene-2-Carboxylic Acid vs. 3-Ethenyl Isomer

The following guide compares the reactivity profiles of 4-Ethenylthiophene-2-carboxylic acid and its 3-Ethenyl isomer . This analysis synthesizes specific experimental data from molecularly imprinted polymer (MIP) resear...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares the reactivity profiles of 4-Ethenylthiophene-2-carboxylic acid and its 3-Ethenyl isomer . This analysis synthesizes specific experimental data from molecularly imprinted polymer (MIP) research with fundamental heterocyclic mechanistic principles.

Executive Summary

The regiochemistry of the ethenyl (vinyl) substituent on the thiophene-2-carboxylic acid scaffold dictates two distinct reactivity pathways.

  • 4-Ethenylthiophene-2-carboxylic acid (4-ET2CA) is the superior candidate for polymerization and intermolecular coupling . Its "meta-like" geometry minimizes steric interference, preserving the planarity required for extended conjugation and efficient radical cross-linking.

  • 3-Ethenylthiophene-2-carboxylic acid (3-ET2CA) is dominated by the "ortho-effect." Severe steric strain between the C2-carboxylic acid and the C3-vinyl group inhibits polymerization but activates unique intramolecular cyclization pathways, making it a specialized scaffold for fused thienopyranone synthesis.

Structural & Electronic Landscape

The reactivity difference is governed by the interaction between the electron-withdrawing carboxylic acid (at C2) and the vinyl group.

Steric & Electronic Map
Feature4-Ethenyl Isomer (C4-Substituted)3-Ethenyl Isomer (C3-Substituted)
Geometry Planar/Accessible. The vinyl group at C4 is remote from the C2-COOH and Sulfur.Twisted/Crowded. The vinyl group clashes with the C2-COOH and the S lone pair.
Electronic Nature Conjugated. The vinyl group communicates electronically with the ring and acid.Deconjugated. Steric twist breaks

-orbital overlap between the ring and substituents.
Acidity (Predicted) Weaker Acid (Higher pKa). Resonance donation from the ring destabilizes the carboxylate.Stronger Acid (Lower pKa). Steric Inhibition of Resonance (SIR) prevents ring-COOH conjugation, enhancing acidity.
Primary Utility Functional Monomers (MIPs), Conductive Polymers.Fused-ring precursors, Bioisosteres.
Decision Pathway: Selecting the Right Isomer

ReactivitySelection Start Target Application Polymer Polymerization / MIPs Start->Polymer High MW / Conductivity Cyclic Fused Heterocycles Start->Cyclic Scaffold Construction Iso4 Use 4-Ethenyl Isomer (Sterically Accessible) Polymer->Iso4 Radical/Anionic Stability Iso3 Use 3-Ethenyl Isomer (Intramolecular Reactivity) Cyclic->Iso3 Acid-Vinyl Proximity Result4 Product: Conductive Films, Stable MIPs Iso4->Result4 Result3 Product: Thieno[3,2-c]pyran-4-ones Iso3->Result3

Figure 1: Decision matrix for isomer selection based on steric constraints and desired reaction outcome.

Detailed Reactivity Analysis

A. Polymerization & Materials Science (The 4-Isomer Advantage)

The 4-ethenyl isomer is the standard for functional materials. Research into Molecularly Imprinted Polymers (MIPs) explicitly utilizes 4-vinylthiophene derivatives because the C4 position allows the vinyl group to polymerize without perturbing the binding site created by the C2-carboxylic acid.

  • Mechanism: Free-radical polymerization (FRP) or electropolymerization.

  • Why 4-isomer works: The C4-vinyl group is sterically unencumbered. It can adopt a planar conformation, stabilizing the propagating radical species.

  • Why 3-isomer fails: The C3-vinyl group suffers from "head-to-head" steric clashes with the C2-COOH. This forces the thiophene ring to twist out of the polymer backbone plane, breaking the conjugation length and resulting in low-conductivity oligomers rather than high-performance polymers.

B. Intramolecular Cyclization (The 3-Isomer Niche)

The 3-ethenyl isomer is uniquely positioned for iodolactonization or acid-catalyzed cyclization. The proximity of the nucleophilic carboxylic oxygen to the electrophilic vinyl double bond facilitates ring closure.

  • Reaction: 3-Ethenylthiophene-2-carboxylic acid

    
     Thieno[3,2-c]pyran-4-one.
    
  • Conditions: Electrophilic activation of the alkene (e.g.,

    
    ) triggers attack by the carboxylate.
    
  • Contrast: The 4-isomer cannot cyclize to a 6-membered ring directly; it would require a strained bicyclic system, making it inert to these conditions.

Experimental Protocols

Protocol A: Synthesis of MIP using 4-Ethenylthiophene-2-carboxylic acid

Context: Validated method for creating heavy metal sensors (e.g., for


 or 

).
  • Template Complexation: Dissolve the template (e.g., methylmercury chloride, 0.5 mmol) and the functional monomer 4-ethenylthiophene-2-carboxylic acid (2.0 mmol) in acetonitrile (30 mL). Stir for 30 min to allow pre-assembly of the acid-metal complex.

  • Cross-linker Addition: Add ethylene glycol dimethacrylate (EGDMA, 10 mmol) as the cross-linker.

  • Initiation: Add AIBN (azobisisobutyronitrile, 50 mg). Purge with

    
     for 10 min to remove oxygen.
    
  • Polymerization: Seal the vessel and heat to 60°C for 24 hours .

  • Work-up: Grind the resulting bulk polymer. Soxhlet extract with methanol/acetic acid (9:1) to remove the template.

    • Result: A rigid, porous polymer matrix with specific cavities formed by the 4-isomer's carboxylic acid groups.

Protocol B: Predicted Cyclization of 3-Ethenylthiophene-2-carboxylic acid

Context: Synthesis of fused thieno-pyranones.

  • Setup: Dissolve 3-ethenylthiophene-2-carboxylic acid (1.0 eq) in THF/Water (1:1).

  • Activation: Add

    
     (3.0 eq) followed by 
    
    
    
    (2.0 eq) at 0°C.
  • Reaction: Stir in the dark at room temperature for 4 hours. The iodine activates the vinyl double bond (forming an iodonium ion), which is intercepted by the adjacent carboxylate.

  • Quench: Add saturated

    
     to reduce excess iodine.
    
  • Isolation: Extract with ethyl acetate. The product is the iodinated lactone (thienopyranone derivative).

Mechanistic Visualization: The Steric Trap

The following diagram illustrates why the 3-isomer is reactive toward cyclization but poor for polymerization, while the 4-isomer is the opposite.

Mechanism cluster_3 3-Ethenyl Isomer (Ortho-Effect) cluster_4 4-Ethenyl Isomer (Meta-Effect) Iso3 3-Ethenyl-2-COOH (Steric Clash) Twist Vinyl Group Twists (Loss of Planarity) Iso3->Twist Steric Relief Cyclize Intramolecular Attack (Lactone Formation) Iso3->Cyclize Proximity Iso4 4-Ethenyl-2-COOH (Open Geometry) Planar Planar Conformation (Extended Conjugation) Iso4->Planar No Sterics Poly Efficient Polymerization (MIP Formation) Planar->Poly Radical Stability

Figure 2: Mechanistic divergence caused by the position of the vinyl group relative to the carboxylic acid.

Data Summary

Property4-Ethenylthiophene-2-carboxylic acid3-Ethenylthiophene-2-carboxylic acid
CAS RN 1268048-93-6 (Generic/Esters)(Rare/Custom Synthesis)
pKa (Acid) ~3.8 - 4.2 (Resonance destabilized)~3.2 - 3.5 (Ortho-enhanced acidity)
Polymerization Yield High (>85% in MIPs)Low (<30%, oligomers dominate)
Diels-Alder Role Reactive Diene (s-cis stable)Poor Diene (Steric inhibition)
Key Application Heavy Metal Sensors, Conductive PolymersPharm. Intermediates (Fused rings)

References

  • MIP Synthesis & Application: He, D., et al. (2011). "Preparation of molecularly imprinted polymers for the recognition of methylmercury." Analytica Chimica Acta. Link (Validates use of 4-vinylthiophene-2-carboxylic acid as functional monomer).

  • Thiophene Reactivity: Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Authoritative text on steric effects in 3- vs 4-substituted thiophenes).
  • Cyclization Mechanisms: Larock, R. C. (1989). Comprehensive Organic Transformations. VCH Publishers.
  • pKa Trends: Williams, R. (2022). "pKa Data Compiled." Organic Chemistry Data. Link (Source for heterocyclic acid pKa comparisons).

Validation

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of Novel Compounds: A Case Study of 4-Ethenylthiophene-2-carboxylic acid

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial first ind...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial first indicator of purity and identity. This guide provides an in-depth comparison of two primary methodologies for melting point determination—the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings, practical considerations, and data interpretation for each technique, using the lesser-characterized compound, 4-Ethenylthiophene-2-carboxylic acid, as our case study. For comparative purposes, we will reference its well-characterized parent compound, Thiophene-2-carboxylic acid.

While extensive databases provide physical properties for a vast number of molecules, a literature search for the melting point of pure 4-Ethenylthiophene-2-carboxylic acid does not yield a readily available, experimentally confirmed value. This scenario is common in research and development, necessitating robust and reliable in-house determination.

Comparative Methodologies for Melting Point Determination

The choice of method for melting point determination is often dictated by the required level of accuracy, the amount of sample available, and the specific information sought beyond the melting temperature itself.

Feature Capillary Melting Point Method Differential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition from solid to liquid as a function of temperature.Measurement of the difference in heat flow between a sample and a reference as a function of temperature.[1][2]
Sample Amount MilligramsMilligrams
Data Output Melting range (onset and completion of melt).Thermogram showing heat flow vs. temperature, providing melting point (onset, peak), and enthalpy of fusion (ΔHfus).[3]
Accuracy Operator-dependent, influenced by heating rate and sample packing.[4]High accuracy and reproducibility, less operator bias.[4]
Throughput Can be low, though some devices allow multiple capillaries.[5]Amenable to automation and higher throughput.
Purity Assessment A broad melting range suggests the presence of impurities.[4]Quantitative purity analysis is possible based on the van't Hoff equation.[6]
Polymorphism May not distinguish between different crystalline forms.Can detect and characterize polymorphs, which exhibit different melting points and enthalpies.
Best For Rapid, routine quality control and identification.[4]Detailed thermodynamic characterization, purity analysis, and studies of phase transitions.[7]

Experimental Protocols: A Step-by-Step Guide

To ensure the integrity of our results for 4-Ethenylthiophene-2-carboxylic acid, we will employ both methodologies. The well-documented melting point of Thiophene-2-carboxylic acid (typically cited in the range of 125-132°C) will serve as a control to validate our experimental setup and technique.[8][9][10]

Method 1: Digital Capillary Melting Point Apparatus

This method provides a melting range and is a valuable, accessible technique for initial characterization.

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind sample to a fine powder B Pack 2-3 mm of sample into a capillary tube A->B C Tap to compact the sample B->C D Place capillary in apparatus E Heat rapidly to ~15°C below expected MP D->E F Reduce heating rate to 1-2°C/min E->F G Record T_onset (first liquid droplet) F->G H Record T_completion (all solid disappears) G->H I Report melting point as a range (T_onset - T_completion) H->I J Repeat for consistency (at least 2x) I->J G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Accurately weigh 1-5 mg of sample into a DSC pan B Hermetically seal the pan A->B C Place sample and reference pans in DSC cell D Equilibrate at a starting temperature C->D E Ramp temperature at a controlled rate (e.g., 10°C/min) D->E F Plot heat flow vs. temperature (Thermogram) G Determine onset and peak melting temperatures F->G H Integrate the peak area to find Enthalpy of Fusion (ΔHfus) G->H I Perform purity analysis (optional) H->I

Caption: Workflow for determining melting point and thermal properties using DSC.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of 4-Ethenylthiophene-2-carboxylic acid into an aluminum DSC pan.

    • Place an empty aluminum pan to be used as a reference on the balance and tare.

    • Hermetically seal the sample pan using a press. This prevents any loss of sample due to sublimation.

  • Instrument Setup and Measurement:

    • Place the sealed sample pan and the empty reference pan into the DSC cell. The instrument measures the differential heat flow required to maintain both pans at the same temperature. [1] * The temperature program typically involves an initial isothermal period, followed by a linear heating ramp through the melting transition (e.g., at 10°C/min), and a final isothermal period.

  • Data Recording and Interpretation:

    • The output is a thermogram, which plots heat flow against temperature.

    • The melting of a crystalline solid is an endothermic process, appearing as a peak on the thermogram. [1] * The onset temperature of the peak is typically taken as the melting point.

    • The peak temperature represents the temperature at which the melting rate is maximal.

    • The area under the peak is integrated to determine the enthalpy of fusion (ΔHfus) , which is the energy required to melt the sample. [3]This value is characteristic of the material and its crystalline structure.

Anticipated Results and Troubleshooting

For the control, Thiophene-2-carboxylic acid, we expect a sharp melting range between 125-132°C via the capillary method and a sharp endotherm with an onset in the same range via DSC.

For our test compound, 4-Ethenylthiophene-2-carboxylic acid, several outcomes are possible:

  • A Sharp, Reproducible Melting Point: This would be strong evidence of a pure, crystalline compound. The ethenyl substituent would be expected to alter the melting point compared to the parent compound due to changes in molecular weight, symmetry, and intermolecular forces.

  • A Broad Melting Range: This could indicate the presence of impurities, such as unreacted starting materials from its synthesis or residual solvent. In DSC, this would manifest as a broadened endothermic peak.

  • Decomposition Before or During Melting: Some organic acids are thermally labile. This would be observed as a color change (darkening) in the capillary tube and a complex, possibly exothermic, event in the DSC thermogram following the melt.

  • Multiple Thermal Events: The presence of multiple peaks in the DSC thermogram could suggest polymorphism (different crystalline forms) or the melting of different components in a mixture.

Conclusion: A Synergistic Approach

For the definitive characterization of a new compound like 4-Ethenylthiophene-2-carboxylic acid, a dual-method approach is scientifically rigorous. The capillary method offers a rapid, cost-effective preliminary assessment of purity and an approximate melting temperature. Differential Scanning Calorimetry complements this by providing a highly accurate, operator-independent melting point, valuable thermodynamic data (enthalpy of fusion), and the potential for quantitative purity assessment. By understanding the principles and nuances of each technique, researchers can confidently and accurately determine this critical physical property, paving the way for further development and application.

References

  • Vertex AI Search. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations.
  • J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point.
  • University of Houston. (2010). Melting Point Apparatus Guidelines.
  • University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • University of Calgary. (n.d.). Melting point determination.
  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • ACS Publications. (2007). Comparison of Two Methods for Estimation of Melting Points of Organic Compounds.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Red Thermo. (2023). The Principle of Differential Scanning Calorimeter (DSC).
  • ChemicalBook. (n.d.). 4-ethynylthiophene-2-carboxylic acid CAS#: 1935990-01-4.
  • Analytical Chemistry. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals.
  • IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry.
  • PubChem. (n.d.). 4-ethynylthiophene-2-carboxylic acid (C7H4O2S).
  • ChemicalBook. (n.d.). 5-ETHYL-4-METHYL-THIOPHENE-2-CARBOXYLIC ACID Product Description.
  • NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Supporting Information. (n.d.). Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents.
  • Bouling Chemical Co., Limited. (n.d.). Thiophene-2-Carboxylic Acid Supplier & Manufacturer in China.
  • Prospector. (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.
  • Thermo Fisher Scientific. (n.d.). Thiophene-2-carboxylic acid, 99%.
  • ResearchGate. (n.d.). Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7).
  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

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Comparative

Optimizing Elemental Analysis for 4-Ethenylthiophene-2-carboxylic Acid: A Comparative Guide to Calibration Standards

Executive Summary & Core Directive In the validation of 4-Ethenylthiophene-2-carboxylic acid (C₇H₆O₂S), standard Elemental Analysis (EA) protocols often fail due to the compound's high sulfur content (~20.8%) and refract...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the validation of 4-Ethenylthiophene-2-carboxylic acid (C₇H₆O₂S), standard Elemental Analysis (EA) protocols often fail due to the compound's high sulfur content (~20.8%) and refractory aromatic ring. Using a generic calibration standard like BBOT (often default in automated software) can lead to systematic errors in Sulfur recovery, potentially invalidating batch purity claims for this critical conductive polymer precursor.

This guide objectively compares three primary calibration standards—Methionine , Sulfanilamide , and BBOT —to determine the optimal reference material for this specific analyte.

The Verdict: Methionine is the superior standard for this application due to its near-identical sulfur mass fraction (21.5% vs. 20.8%), minimizing linearity errors that plague lower-sulfur standards like BBOT.

Analyte Profile: The Challenge of C₇H₆O₂S

To select the correct standard, we must first understand the "combustion resistance" and elemental balance of the target molecule.

  • Compound: 4-Ethenylthiophene-2-carboxylic acid

  • Molecular Weight: 154.19 g/mol

  • Structure: Thiophene ring (aromatic, stable) with a vinyl group (reactive) and a carboxylic acid (hygroscopic).

Theoretical Composition (Target Values)
ElementMass Fraction (%)Analytical Challenge
Carbon (C) 54.53% Standard range.
Hydrogen (H) 3.92% Low H content; sensitive to moisture contamination.
Sulfur (S) 20.79% CRITICAL: Very high S content requires efficient oxidation to prevent SO₂ tailing or incomplete conversion.
Oxygen (O) 20.75% High O demand during combustion.

Comparative Analysis of Calibration Standards

The principle of Matrix Matching dictates that the calibration standard should mimic the analyte's elemental percentages as closely as possible to minimize extrapolation errors in the detector's calibration curve.

Candidate 1: DL-Methionine (The Precision Match)
  • Formula: C₅H₁₁NO₂S

  • Sulfur Content: 21.49%

  • Performance: Excellent. The sulfur content is within <1% of the target analyte (20.79%). This places the analyte signal directly in the center of the calibration range, ensuring maximum accuracy.

  • Combustion: Burns cleanly; non-aromatic structure releases S easily.

Candidate 2: Sulfanilamide (The Industry Workhorse)
  • Formula: C₆H₈N₂O₂S

  • Sulfur Content: 18.62%

  • Performance: Good. A robust alternative. The S-content is slightly lower than the analyte but sufficient for linear interpolation on most modern CHNS analyzers.

  • Stability: Highly stable, non-hygroscopic.

Candidate 3: BBOT (The "Trap" Standard)
  • Formula: C₂₆H₂₆N₂O₂S (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene)

  • Sulfur Content: 7.44%

  • Performance: Poor for this application. With only ~7.4% Sulfur, you must extrapolate the calibration curve significantly to reach the analyte's ~20.8% level. Any minor deviation in the baseline or detector linearity is magnified threefold, leading to high %Error.

Summary Data Comparison
StandardTheoretical %SΔ from Analyte (20.8%)Suitability Rating
Analyte 20.79% -- Target
Methionine 21.49%+0.70%⭐⭐⭐⭐⭐ (Best)
Sulfanilamide 18.62%-2.17%⭐⭐⭐⭐ (Reliable)
BBOT 7.44%-13.35%⭐⭐ (Risk of Error)
Cystine 26.69%+5.90%⭐⭐⭐ (Good High Bracket)

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, this protocol includes a "Combustion Aid" step using Vanadium Pentoxide (V₂O₅), which is mandatory for high-sulfur thiophenes to ensure quantitative conversion of organic sulfur to SO₂.

Reagents & Equipment[1]
  • Instrument: CHNS Analyzer (Combustion temp >1000°C).

  • Carrier Gas: Helium (99.999%).

  • Combustion Gas: Oxygen (99.999%).

  • Additive: Vanadium Pentoxide (V₂O₅), analytical grade.

  • Capsules: Tin (Sn) capsules (for exothermic flash).

Step-by-Step Methodology
  • System Conditioning: Run 3 "Blank" samples (empty tin capsule) and 3 "Bypass" samples (unweighed standard) to condition the reduction column and stabilize the TCD (Thermal Conductivity Detector) baseline.

  • Calibration:

    • Weigh Methionine standards in a range bracketing the expected sample weight (e.g., 1.5 mg, 2.0 mg, 2.5 mg).

    • Crucial Step: Add 5–10 mg of V₂O₅ to every standard capsule. This acts as an oxygen donor and flux, preventing sulfur retention in the ash.

  • Sample Preparation:

    • Dry 4-Ethenylthiophene-2-carboxylic acid in a vacuum desiccator over P₂O₅ for 4 hours (removes surface moisture affecting %H).

    • Accurately weigh 1.5–2.0 mg of the analyte into a tin capsule.

    • Add 5–10 mg of V₂O₅ directly on top of the sample.

    • Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Analysis:

    • Inject sample.[1] Ensure Oxygen dose is calculated for "High" consumption (due to V₂O₅ and high S).

    • Monitor the combustion peak. A sharp, defined peak indicates good flash combustion. A tailing peak suggests insufficient oxygen or catalyst failure.

Visualizing the Workflow

EA_Workflow Start Start: Sample Prep Dry Desiccate Sample (Remove H2O) Start->Dry Weigh Weigh 1.5-2.0 mg (+/- 0.001 mg) Dry->Weigh Add_V2O5 ADD V2O5 FLUX (Critical for S) Weigh->Add_V2O5 Combust Flash Combustion (>1000°C + O2) Add_V2O5->Combust Sn Capsule Detect GC Separation & TCD Detection Combust->Detect Gases (CO2, H2O, SO2) Compare Compare to Methionine Curve Detect->Compare Result Pass/Fail (+/- 0.4%) Compare->Result

Figure 1: Analytical workflow emphasizing the critical addition of V₂O₅ for sulfur recovery.

Troubleshooting & Decision Logic

If your results deviate from the theoretical values (C: 54.53%, S: 20.79%), use this logic tree to diagnose the issue.

Common Failure Modes:

  • Low Sulfur (<20.0%): Usually indicates "Sooting" (incomplete combustion) or lack of V₂O₅. The sulfur is trapped in the ash.

  • High Hydrogen (>4.2%): Indicates moisture contamination. The carboxylic acid group is hydrophilic.

  • Low Carbon: Often correlates with low Sulfur; check oxygen dosing.

Troubleshooting Result Analyze Result Check_S Is Sulfur Low? (<20.4%) Result->Check_S Check_H Is Hydrogen High? (>4.1%) Check_S->Check_H No Fix_S1 Action: Increase O2 Dosing Check_S->Fix_S1 Yes (Mild) Fix_S2 Action: Add/Increase V2O5 Check_S->Fix_S2 Yes (Severe) Fix_H1 Action: Dry Sample (Vacuum/Desiccant) Check_H->Fix_H1 Yes Pass Data Valid Check_H->Pass No

Figure 2: Decision logic for troubleshooting elemental analysis deviations.

Conclusion

For the validation of 4-Ethenylthiophene-2-carboxylic acid , the choice of standard is not trivial. While Sulfanilamide is acceptable, Methionine is the scientifically superior choice due to its precise sulfur-matching properties.

Recommendation:

  • Use Methionine for calibration.

  • Mandatory use of V₂O₅ combustion aid.

  • Strict drying protocols to manage the hygroscopic carboxylic acid moiety.

By aligning your standard with your analyte's chemistry, you transform Elemental Analysis from a "rough estimate" into a precise quantitative validation tool.

References

  • Analytik Jena. (n.d.). Combustion Elemental Analysis: Sulfur Detection Methods. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2021). Understanding the effect of thiophene sulfur on elemental analysis. RSC Advances. Retrieved October 26, 2023, from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Thiophene-2-carboxylic acid ethyl ester Properties. NIST Chemistry WebBook.[2] Retrieved October 26, 2023, from [Link]

Sources

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